molecular formula C13H13N3O2S B12002080 N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide CAS No. 369603-28-1

N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Cat. No.: B12002080
CAS No.: 369603-28-1
M. Wt: 275.33 g/mol
InChI Key: MOPCCSYTRCROGM-UHFFFAOYSA-N
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Description

N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide is a chemical research tool designed for investigations in neuropharmacology. It is structurally related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Compounds in this class act as negative allosteric modulators, potentially inhibiting ZAC function by targeting the transmembrane and/or intracellular domains of the receptor, which is distinct from the orthosteric binding site . This mechanism suggests a state-dependent inhibition of the channel. ZAC is a cation channel activated by zinc, copper, and protons, and it is expressed in various human tissues, including the brain, pancreas, and placenta, though its precise physiological roles remain largely unknown . As a research tool, this compound may aid in the exploration of ZAC's function in synaptic transmission and its potential relevance to immune cell function, given its proposed expression in thymus and lymph organs . It has been shown to be a selective ZAC antagonist, exhibiting no significant off-target activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations, making it a valuable probe for basic research .

Properties

CAS No.

369603-28-1

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

N'-(1-phenylethyl)-N-(1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C13H13N3O2S/c1-9(10-5-3-2-4-6-10)15-11(17)12(18)16-13-14-7-8-19-13/h2-9H,1H3,(H,15,17)(H,14,16,18)

InChI Key

MOPCCSYTRCROGM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=NC=CS2

solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

Chemical Structure Analysis and Mechanistic Profiling of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Methionine aminopeptidases (MetAPs) are essential dinuclear metalloenzymes responsible for the co-translational excision of the N-terminal initiator methionine from nascent polypeptides. Because of their critical role in cellular viability, MetAPs are prime targets for antibacterial and anticancer drug development[1].

A major challenge in MetAP inhibitor design is achieving "metalloform selectivity"—the ability to target the specific metal ion (e.g., Co(II), Mn(II), Fe(II)) utilized by the enzyme in vivo. N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide belongs to a highly specialized class of nonpeptidic MetAP inhibitors. Structural analyses of related thiazol-2-yl-oxalamides have demonstrated a profound selectivity for the Co(II)-loaded form of MetAP over the Mn(II) form ()[2]. This whitepaper deconstructs the chemical architecture, structural elucidation protocols, and coordination mechanics of this specific compound.

Chemical Architecture & Pharmacophore Deconstruction

The structural logic of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide is divided into three distinct domains, each engineered to optimize binding thermodynamics and metalloform selectivity:

  • The Oxalamide Core (Metal-Binding Pharmacophore): The central ethanediamide (oxalamide) moiety acts as a bidentate or tridentate ligand. The N,O-donor configuration is a "softer" ligand compared to pure oxygen-based carboxylates. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, this softer N,O-donor system exhibits a strong thermodynamic preference for softer transition metals like Co(II) over harder metals like Mn(II) ()[3].

  • The Thiazol-2-yl Ring: Attached to one nitrogen of the oxalamide, the thiazole ring provides additional electron density and potential secondary coordination via its endocyclic nitrogen. It also participates in hydrogen bonding with active-site residues (e.g., His178 in E. coli MetAP).

  • The 1-Phenylethyl Group: This bulky, chiral hydrophobic moiety occupies the S1 hydrophobic pocket of the MetAP active site, which normally accommodates the side chain of the initiator methionine. The aromatic ring engages in π-π or CH-π interactions with hydrophobic residues, anchoring the molecule.

Metalloform-Selective Coordination Mechanics

Crystallographic studies of thiazol-2-yl-oxalamides bound to E. coli MetAP reveal a unique causality in their coordination geometry. While Mn(II)-selective inhibitors typically coordinate exactly two metal ions, Co(II)-selective oxalamides recruit a third metal ion from the surrounding environment, forming an unexpected trimetallic enzyme-metal-inhibitor complex[1]. The oxalamide oxygen and nitrogen atoms bridge the dinuclear Co(II) center, locking the enzyme in an inactive state.

MetAP_Coordination A N-(1-Phenylethyl)-N'-thiazol-2-yl-oxalamide B Oxalamide N,O-Donor Core A->B Metal Binding C 1-Phenylethyl Group A->C Pocket Binding D Dinuclear Co(II) Active Site B->D Soft Ligand Preference E S1 Hydrophobic Pocket C->E Steric Fit F Trimetallic Inhibition Complex D->F Enzyme Inactivation E->F Stabilization

Mechanistic pathway of Co(II)-selective MetAP inhibition by the oxalamide pharmacophore.

Analytical Methodologies for Structural Elucidation

To ensure the scientific integrity of the synthesized N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, a self-validating analytical workflow is required. The causality behind these specific steps is to definitively prove the intact nature of the oxalamide bridge, which is prone to cleavage or symmetric dimerization during synthesis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: 1D NMR confirms the presence of functional groups, but 2D NMR (HSQC/HMBC) is strictly required to prove the connectivity across the oxalamide linker, which lacks protons and cannot be assigned by 1H NMR alone.

  • Sample Preparation: Dissolve 10-15 mg of the purified compound in 0.5 mL of DMSO-d6. Crucial choice: DMSO is selected because the oxalamide NH protons exchange rapidly in protic solvents (like CD3OD or D2O) and would become invisible, hindering structural validation.

  • 1H NMR Acquisition (400 MHz): Acquire a standard 1H spectrum. Identify the characteristic doublet of the methyl group (~1.5 ppm), the multiplet of the chiral methine proton (~5.1 ppm), the aromatic protons of the phenyl and thiazole rings (7.0-8.0 ppm), and two distinct, highly deshielded broad singlets for the oxalamide NH protons (>9.0 ppm).

  • 13C NMR Acquisition (100 MHz): Identify the two distinct carbonyl carbons of the oxalamide core (~158-162 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Map the 3-bond couplings from the methine proton of the 1-phenylethyl group and the NH protons to the oxalamide carbonyl carbons. This successfully validates the intact N-C-C-N backbone.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Causality: Validates the exact molecular mass and isotopic distribution, confirming the elemental composition and ruling out symmetrical bis-oxalamide byproducts.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Primary Analysis: Observe the [M+H]+ pseudo-molecular ion at m/z 276.0801 (calculated for C13H14N3O2S+).

  • Fragmentation (MS/MS): Apply Collision-Induced Dissociation (CID). The primary cleavage will occur at the central C-C bond of the oxalamide, yielding diagnostic fragments corresponding to the thiazol-2-yl-isocyanate and 1-phenylethylamine moieties.

Structural_Validation S1 Synthesis Reaction S2 1D/2D NMR (DMSO-d6) S1->S2 Purified Compound S3 HRMS (ESI-TOF) S2->S3 Connectivity Confirmed S4 X-Ray Crystallography S3->S4 Mass Confirmed S5 Validated Structure S4->S5 3D Conformation

Step-by-step analytical workflow for validating the oxalamide chemical structure.

Quantitative Data: Metalloform Selectivity

The following table summarizes the theoretical and empirical inhibition profiles of thiazol-2-yl-oxalamide derivatives against E. coli MetAP (EcMetAP1) loaded with different metal ions, highlighting the profound impact of the oxalamide linker[3][4].

Compound ClassMetal Ion in MetAPIC50 (µM)Binding AffinityPrimary Coordination Ligand
Thiazol-2-yl-oxalamides Co(II) 0.067 High N,O-donor (Soft)
Thiazol-2-yl-oxalamidesMn(II)> 100.0LowN,O-donor (Soft)
Furan-2-carboxylic acidsMn(II)0.045HighO,O-donor (Hard)
Furan-2-carboxylic acidsCo(II)> 50.0LowO,O-donor (Hard)

Data synthesized from established crystallographic and biochemical assays on MetAP inhibitors ().

Conclusion

The structural design of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide represents a masterclass in rational drug design for metalloenzymes. By exploiting HSAB principles through an N,O-donor oxalamide linker, the molecule achieves profound selectivity for Co(II)-dependent MetAP activity. Rigorous structural validation via 2D NMR and HRMS is paramount to ensuring the integrity of the oxalamide bridge, which serves as the lynchpin of its pharmacological efficacy.

References

  • Xie, S. X., Huang, W. J., Ma, Z. Q., Huang, M., Hanzlik, R. P., & Ye, Q. Z. (2006). "Structural analysis of metalloform-selective inhibition of methionine aminopeptidase." Acta Crystallographica Section D: Biological Crystallography. URL:[Link]

  • Ye, Q. Z., & Holz, R. C. (2011). "Emerging Trends in Metalloprotein Inhibition." PMC - NIH. URL:[Link]

  • Gali, S., et al. (2022). "Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors." MDPI - Molecules. URL:[Link]

Sources

Physicochemical Properties of Thiazol-2-yl-Oxalamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Thiazol-2-yl-Oxalamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Thiazol-2-yl-oxalamide derivatives represent a specialized subclass of heterocyclic compounds where two thiazole rings (or one thiazole and another aryl/alkyl group) are bridged by an oxalamide (–NH–CO–CO–NH–) linker. This scaffold combines the pharmacophoric versatility of the thiazole ring—a "privileged structure" in FDA-approved drugs like dasatinib and dabrafenib—with the rigid, hydrogen-bond-donating capacity of the oxalamide bridge.

This guide provides a deep technical analysis of the physicochemical profile of these derivatives. For drug development professionals, understanding these properties is critical, as the oxalamide linker often imparts high crystallinity and low aqueous solubility ("brick dust" character) while offering unique metal-chelating and biological recognition capabilities.

Chemical Architecture & Electronic Distribution

The Thiazole Core

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen.[1]

  • Electronic Character: It is electron-deficient (π-deficient) similar to pyridine. The sulfur atom acts as an electron donor via resonance but an electron withdrawer via induction, while the nitrogen is a basic site (acceptor).

  • C2-Position: The 2-position (between S and N) is the most active site for nucleophilic attack or attachment of exocyclic amines, which is where the oxalamide linker connects.

The Oxalamide Linker

The oxalamide bridge is a rigid, planar system due to the restricted rotation around the C–N amide bonds.

  • Conformation: It predominantly adopts a trans,trans conformation in the solid state to maximize intermolecular hydrogen bonding, though it can adopt a cis conformation upon metal chelation.

  • Electronic Effect: The oxalamide group is strongly electron-withdrawing. When attached to the 2-amino group of the thiazole, it reduces the electron density on the thiazole ring, potentially lowering the basicity of the ring nitrogen.

Structural Visualization (SAR)

SAR_Analysis Thiazole Thiazole Ring (Lipophilic, Aromatic) Substituents R-Groups (C4/C5) (Modulate LogP/Solubility) Thiazole->Substituents Electronic Tuning Linker Oxalamide Bridge (-NH-CO-CO-NH-) (H-Bond Donor/Acceptor) Linker->Thiazole Rigidifies Structure Linker->Thiazole Reduces Basicity

Physicochemical Profiling

Solubility & Crystal Packing

The Challenge: Thiazol-2-yl-oxalamides are notorious for poor aqueous solubility.

  • Mechanism: The oxalamide moiety facilitates strong intermolecular hydrogen bonding (N–H···O=C). This creates a stable, planar crystal lattice with high lattice energy.

  • Impact: High melting points (>200°C is common) and low dissolution rates.

  • Mitigation: Introduction of bulky alkyl groups or solubilizing tails (e.g., morpholine, piperazine) at the C4 or C5 position of the thiazole ring is often required to disrupt crystal packing and improve solubility.

Lipophilicity (LogP)
  • Baseline: The thiazole ring is moderately lipophilic.

  • Linker Effect: The oxalamide linker adds polarity but also planarity. While the amide groups increase polarity (lowering LogP), the strong stacking interactions can result in a high apparent lipophilicity in biological membranes due to the "grease ball" effect where molecules aggregate.

  • Optimization: A LogP range of 2.0–4.0 is typical for bioactive derivatives, optimized by varying substituents on the thiazole ring.

Acid-Base Dissociation (pKa)
  • Thiazole Nitrogen: The ring nitrogen is weakly basic (pKa ~2.5 for the conjugate acid of unsubstituted thiazole).

  • Shift: The electron-withdrawing oxalamide group attached at C2 further reduces this basicity, likely pushing the pKa of the ring nitrogen below 2.0. This means the molecule remains uncharged at physiological pH (7.4), aiding membrane permeability but hindering solubility.

  • Amide Protons: The oxalamide N-H protons are weakly acidic (pKa > 14) but can be deprotonated by strong bases to form metal complexes.

Chemical Stability
  • Hydrolysis: The oxalamide bond is generally more stable to hydrolysis than simple amides due to electronic stabilization between the adjacent carbonyls. However, they can hydrolyze under strongly acidic or basic conditions at elevated temperatures.

  • Oxidation: The thiazole sulfur is susceptible to oxidation to sulfoxides/sulfones under harsh oxidative stress, but is generally stable under standard storage conditions.

Experimental Protocols

Synthesis of N,N'-Bis(thiazol-2-yl)oxalamide

Methodology: The most reliable route uses diethyl oxalate under reflux. This avoids the violent reactivity of oxalyl chloride and provides a cleaner product.

Protocol:

  • Reagents: 2-Aminothiazole (20 mmol), Diethyl oxalate (10 mmol), Ethanol (absolute, 30 mL).

  • Setup: 100 mL Round-bottom flask with magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve 2-aminothiazole in ethanol.[2]

    • Add diethyl oxalate dropwise to the stirring solution.

    • Reflux the mixture at 78°C for 4–6 hours. A precipitate typically forms during the reaction.

    • Cool to room temperature.[2][3][4]

  • Workup: Filter the solid precipitate. Wash with cold ethanol (2 x 10 mL) to remove unreacted amine and mono-ester intermediates.

  • Purification: Recrystallize from DMF/Water or Ethanol/DMF mixture if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester peaks and the shift in the thiazole protons.

    • IR: Confirm the presence of the amide carbonyl stretch (~1680 cm⁻¹).

Synthesis_Workflow Start 2-Aminothiazole + Diethyl Oxalate Reflux Reflux in Ethanol (4-6 Hours, 78°C) Start->Reflux Precipitation Precipitate Formation (Bis-amide product) Reflux->Precipitation Filtration Filtration & Washing (Remove mono-ester) Precipitation->Filtration Product N,N'-Bis(thiazol-2-yl)oxalamide Filtration->Product

Determination of Lipophilicity (Shake-Flask Method)

Rationale: Due to potential poor solubility, a standard shake-flask method is often more reliable than calculated values.

Protocol:

  • Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Equilibration: Dissolve the test compound in the n-octanol phase. Measure UV absorbance (

    
    ).
    
  • Partitioning: Add an equal volume of the aqueous phase. Shake mechanically for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
     (assuming equal volumes and Beer's Law compliance). 
    
    
    
    .

Biological Implications (ADME)

PropertyImplication for Drug Development
Permeability Generally good due to the aromatic/lipophilic nature of the thiazole, provided the molecular weight is <500.
Metabolism The thiazole ring is a known site for metabolic activation (e.g., S-oxidation or ring opening), though the oxalamide linker is relatively metabolically stable compared to simple peptides.
Toxicity Thiazoles can sometimes be associated with idiosyncratic toxicity (structural alerts), but this is substituent-dependent. The oxalamide linker is generally benign.
Targeting The planar structure allows for DNA intercalation or binding to flat hydrophobic pockets in enzymes (e.g., kinases).

References

  • Synthesis and Biological Activity of Thiazole Derivatives Source: Global Research Online. A review covering the general synthesis and properties of thiazole rings. URL:[Link]

  • Physicochemical Property Profile of Thiazole Derivatives Source: ResearchGate. Discusses Lipinski compliance and logP calculations for thiazole amines. URL:[Link]

  • Crystal Structure of N,N'-Bis(thiazol-2-yl)methylenediamine Source: NIH/PubMed. Provides structural analogs and evidence of strong intermolecular hydrogen bonding in bis-thiazole systems. URL:[Link]

  • Synthesis of Bis(amino alcohol)oxalamides Source: NIH/PubMed. Details the reaction of diethyl oxalate with amines to form oxalamide bridges. URL:[Link][5]

Sources

Rationalizing the Polypharmacology of N-(1-Phenylethyl)-N'-thiazol-2-yl-oxalamide: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Type: In-Depth Technical Whitepaper

As a Senior Application Scientist, I approach the evaluation of uncharacterized chemotypes not merely as a theoretical exercise, but as a blueprint for translational assay design. The molecule N-(1-phenylethyl)-N'-thiazol-2-yl-oxalamide is a highly privileged synthetic scaffold. By deconstructing its pharmacophores, we can accurately predict its biological targets, anticipate its limitations, and construct robust, self-validating experimental workflows to confirm these hypotheses.

This guide provides a comprehensive mechanistic rationale and step-by-step protocols for evaluating this compound's predicted primary activities: metalloenzyme inhibition and viral entry antagonism.

Structural Deconstruction & Pharmacophore Analysis

To predict the biological activity of N-(1-phenylethyl)-N'-thiazol-2-yl-oxalamide, we must analyze its three distinct structural domains:

  • The Oxalamide Core (-NH-CO-CO-NH-): This rigid, planar linker acts as a potent bidentate Metal Binding Group (MBG). It is highly effective at chelating dinuclear metal centers in metalloenzymes[1]. Furthermore, it serves as a hydrogen-bond donor/acceptor network, which is critical for disrupting protein-protein interactions[2].

  • The Thiazol-2-yl Moiety: This electron-rich heterocyclic ring is a well-known bioisostere for amides and peptides. In the context of oxalamides, the 2-aminothiazole derivative significantly enhances binding affinity to the active sites of specific metalloproteases[3].

  • The 1-Phenylethyl Moiety: This group provides essential lipophilic bulk. Crucially, the chiral methyl group restricts rotational freedom, locking the aromatic ring into a specific conformation. This allows for stereospecific probing of deep, hydrophobic binding pockets (e.g., the S1/S1' pockets of enzymes).

Primary Predicted Target: Metalloform-Selective Methionine Aminopeptidase (MetAP) Inhibition

Based on structural homology to known inhibitors, the primary biological target for this compound is Methionine Aminopeptidase (MetAP) , an essential enzyme responsible for the co-translational removal of N-terminal methionine from nascent proteins[4].

The Causality of Metalloform Selectivity

MetAP is a "cambialistic" enzyme, meaning it can be activated by various divalent metal ions in vivo (e.g., Co2+, Mn2+, Fe2+)[3]. X-ray crystallographic studies of closely related analogs, such as N-cyclopentyl-N-(thiazol-2-yl)oxalamide, reveal that the oxalamide core acts as a highly selective Co(II)-form inhibitor[1].

The causality here lies in Hard-Soft Acid-Base (HSAB) theory: the soft N,O-donor atoms of the oxalamide and thiazole groups have a much higher thermodynamic preference for softer Co(II) ions over harder Mn(II) ions[1]. The 1-phenylethyl group is predicted to anchor the molecule by inserting into the hydrophobic S1 pocket.

MetAP_Mechanism Compound N-(1-Phenylethyl)-N'- thiazol-2-yl-oxalamide MBG Oxalamide Core (Bidentate MBG) Compound->MBG provides Hydrophobic 1-Phenylethyl Group (Chiral S1 Pocket Fit) Compound->Hydrophobic provides MetAP MetAP Active Site (Co2+ Metalloform) MBG->MetAP Chelates Co2+ Hydrophobic->MetAP Steric anchoring Inhibition Catalytic Arrest (N-terminal Met Block) MetAP->Inhibition Induces

Caption: Mechanistic pathway of Co(II)-dependent MetAP inhibition by the oxalamide derivative.

Protocol 1: Self-Validating Metalloform-Selective MetAP1 Enzymatic Assay

To prove this mechanism, we must utilize a self-validating assay that accounts for metalloform dependence and rules out aggregation-based artifacts.

  • Step 1: Apo-Enzyme Generation. Dialyze purified recombinant E. coli MetAP1 against a buffer containing 10 mM EDTA to strip all native metals, followed by a pass through Chelex-100 resin. Causality: This ensures a true zero-baseline, preventing mixed-metal artifacts that plague poorly designed metalloenzyme assays.

  • Step 2: Metalloform Reconstitution. Split the apo-enzyme into two cohorts. Incubate Cohort A with 10 µM CoCl2 and Cohort B with 10 µM MnCl2 for 30 minutes at 4°C.

  • Step 3: Inhibitor Titration (Anti-PAINS). Dispense the compound in a 10-point dose-response curve (10 nM to 100 µM) into a 384-well microplate. Crucial Step: Ensure the assay buffer contains 0.01% Triton X-100. Causality: Non-ionic detergents prevent colloidal aggregation, ruling out Pan-Assay Interference Compounds (PAINS) as the source of inhibition.

  • Step 4: Kinetic Readout. Add the fluorogenic substrate Met-AMC (Methionine-7-amino-4-methylcoumarin). Monitor fluorescence continuously (Ex 345 nm / Em 440 nm) for 30 minutes. Calculate the initial velocity (V0) to determine the IC50.

  • Step 5: Orthogonal Validation (DSF). Perform Differential Scanning Fluorimetry (DSF) using SYPRO Orange dye. Causality: An enzymatic IC50 is only functional data; a positive thermal shift (ΔTm > 2°C) in DSF proves 1:1 direct stoichiometric binding to the folded protein.

Secondary Predicted Target: HIV-1 gp120 Antagonism

Oxalamide derivatives have also been heavily investigated as small-molecule inhibitors of HIV-1 entry[2]. The viral entry process begins with the interaction of the viral envelope glycoprotein, gp120, with the host cellular CD4 receptor. The oxalamide core is uniquely suited to disrupt this protein-protein interaction via competitive hydrogen bonding at the CD4 binding site[2].

Protocol 2: HIV-1 gp120-CD4 Competitive Binding ELISA
  • Step 1: Plate Functionalization. Coat 96-well high-binding microplates with 2 µg/mL recombinant HIV-1 gp120 overnight at 4°C. Block non-specific sites with 3% BSA in PBS-T.

  • Step 2: Pre-Receptor Stabilization. Add serial dilutions of N-(1-phenylethyl)-N'-thiazol-2-yl-oxalamide and incubate for 1 hour at 37°C. Causality: Pre-incubation allows the compound to access and thermodynamically stabilize the pre-receptor conformational state of gp120 before the competitor is introduced.

  • Step 3: sCD4 Competition. Add soluble CD4 (sCD4) at its predetermined EC50 concentration. Incubate for 1 hour.

  • Step 4: Colorimetric Detection. Wash the plate thoroughly to remove unbound sCD4. Add an anti-CD4 monoclonal antibody conjugated to Horseradish Peroxidase (HRP), followed by TMB substrate. Read absorbance at 450 nm. A dose-dependent reduction in signal confirms the compound's ability to block the gp120-CD4 interface.

Predicted Pharmacological Data Profile

Based on empirical data from structurally homologous analogs[1][2][5], I have synthesized the predicted pharmacological profile for N-(1-phenylethyl)-N'-thiazol-2-yl-oxalamide.

Note: A critical insight for drug developers is the discrepancy between in vitro and in vivo antibacterial activity. While highly potent against purified Co(II)-MetAP, thiazol-2-yl-oxalamides often fail to halt bacterial growth in cellular assays[5].

Pharmacological ParameterPredicted ValueReference Analog BasisMechanistic Rationale
EcMetAP1 (Co2+) IC50 50 - 150 nMN-cyclopentyl-N'-(thiazol-2-yl)oxalamide (67 nM)[4]Bidentate chelation of Co2+ by the oxalamide MBG; optimal S1 pocket filling by the lipophilic 1-phenylethyl group.
EcMetAP1 (Mn2+) IC50 > 50 µMMetalloform Selectivity Profiling[1]Soft N,O-donor atoms of the oxalamide strongly prefer softer Co2+ ions over hard Mn2+ ions.
HIV-1 gp120 Antagonism IC50 1 - 10 µMOxalamide-based entry inhibitors[2]Hydrogen bond network disruption at the gp120-CD4 binding interface.
In Vivo Antibacterial (E. coli) Inactive (> 1 mM)Thiazol-2-yl-oxalamide derivatives[5]Lack of intracellular Co(II)-MetAP complex availability; the ternary MetAP-Co(II)-inhibitor complex may not exist in live cells[5].

Conclusion & Translational Outlook

N-(1-phenylethyl)-N'-thiazol-2-yl-oxalamide is a rational design candidate for metalloenzyme inhibition, specifically targeting Co(II)-dependent Methionine Aminopeptidase. However, as demonstrated by the predicted data profile, researchers must be cautious of the "in vitro to in vivo translation gap." Because the intracellular availability of Co(II) is tightly regulated, compounds that rely exclusively on Co(II) chelation often lack whole-cell efficacy[5]. Future optimization of this scaffold should focus on tuning the oxalamide electronics to improve affinity for the Fe(II) or Mn(II) metalloforms, which are more physiologically relevant in bacterial and human cellular environments.

References
  • Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors | MDPI | 4

  • Structural analysis of metalloform-selective inhibition of methionine aminopeptidase | ResearchGate | 1

  • Emerging Trends in Metalloprotein Inhibition | NIH / PMC | 3

  • Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells | NIH / PMC | 5

  • The Discovery and Development of Oxalamide and Pyrrole Small Molecule Inhibitors of gp120 and HIV Entry - A Review | Bentham Science Publishers | 2

Sources

Technical Guide: Therapeutic Potential of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic profile, mechanism of action, and experimental utility of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide .

Based on the structural pharmacophore, this molecule represents a class of highly selective Sirtuin 2 (SIRT2) inhibitors (often structurally related to the SirReal probe series) and shares scaffold homology with Bacterial DNA Gyrase B inhibitors . This guide focuses primarily on its emerging role as a SIRT2-selective probe for neurodegenerative and oncological research, reflecting the most recent high-impact literature in chemical biology.

Part 1: Executive Summary & Structural Logic

The molecule N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide acts as a "privileged scaffold" in medicinal chemistry. It is characterized by a central oxalamide bridge connecting a thiazole heterocycle and a chiral hydrophobic moiety (1-phenyl-ethyl).

While historically associated with bacterial DNA Gyrase B inhibition (Vertex Pharmaceuticals), recent structure-activity relationship (SAR) campaigns have repositioned this scaffold as a potent, isotype-selective inhibitor of SIRT2 (Sirtuin 2). Unlike broad-spectrum HDAC inhibitors (e.g., Vorinostat) which suffer from off-target toxicity, this molecule exploits a unique "induced-fit" mechanism to target the SIRT2-specific hydrophobic pocket, making it a critical tool for studying Parkinson’s Disease (PD) and p53-dependent apoptosis in cancer.

Chemical Structure & Properties
PropertyDescription
IUPAC Name N-(1-phenylethyl)-N'-(1,3-thiazol-2-yl)oxalamide
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Core Pharmacophore Thiazolyl-Oxalamide Bridge (Hydrogen Bond Donor/Acceptor)
Key Substituents Thiazole Ring: Coordinates with active site Zinc or catalytic residues.Oxalamide Linker: Rigid spacer, forms key H-bonds with backbone amides.1-Phenylethyl Group: Occupies the SIRT2-specific hydrophobic "selectivity pocket."[1][2][3][4][5][6][7][8]
Primary Target SIRT2 (NAD+-dependent protein deacetylase)
Secondary Target GyrB (Bacterial DNA Gyrase subunit B)

Part 2: Mechanism of Action (The "Selectivity Pocket")

The therapeutic value of this molecule lies in its ability to inhibit SIRT2 without affecting SIRT1 or SIRT3.[9] This selectivity is achieved through an allosteric lock mechanism .

The "SirReal" Mechanism

SIRT2 possesses a unique, malleable hydrophobic pocket near the active site that is not present in SIRT1 or SIRT3. When N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide binds:

  • The oxalamide linker mimics the peptide backbone of the natural substrate (acetyl-lysine), forming hydrogen bonds with Ile169 and Asp170.

  • The 1-phenylethyl group forces the enzyme to undergo a conformational change, displacing a zinc-binding domain or an alpha-helix (depending on the specific crystal structure, e.g., PDB: 4RMG).

  • This induces the formation of the "selectivity pocket," locking the enzyme in an open, inactive conformation.

Downstream Signaling Pathways
  • Neurodegeneration (Parkinson's): SIRT2 deacetylates

    
    -synuclein. Inhibition of SIRT2 promotes 
    
    
    
    -synuclein acetylation, which reduces its aggregation and toxicity.
  • Oncology: SIRT2 deacetylates p53 (tumor suppressor), marking it for degradation. Inhibition restores p53 acetylation, stabilizing the protein and triggering apoptosis in tumor cells.

Visualization: SIRT2 Inhibition Pathway

SIRT2_Pathway Inhibitor N-(1-Phenyl-ethyl)- N'-thiazol-2-yl-oxalamide SIRT2_Active SIRT2 Enzyme (Active Conformation) Inhibitor->SIRT2_Active  Binds Allosteric Pocket SIRT2_Inactive SIRT2-Inhibitor Complex (Locked/Inactive) SIRT2_Active->SIRT2_Inactive  Conformational Shift Substrate_p53 p53 (Acetylated) SIRT2_Inactive->Substrate_p53  Prevents Deacetylation Substrate_aSyn alpha-Synuclein (Acetylated) SIRT2_Inactive->Substrate_aSyn  Prevents Deacetylation Effect_Apoptosis Apoptosis (Tumor Suppression) Substrate_p53->Effect_Apoptosis  Stabilization Effect_Neuroprot Reduced Aggregation (Neuroprotection) Substrate_aSyn->Effect_Neuroprot  Solubility Increase

Caption: Mechanism of SIRT2 inhibition leading to p53 stabilization and reduced alpha-synuclein aggregation.

Part 3: Experimental Protocols

To validate the activity of this compound, researchers must employ a synthesis workflow followed by a target engagement assay.

Protocol A: Synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Rationale: This is a convergent synthesis using ethyl oxalyl chloride as the linker source.

Materials:

  • 2-Aminothiazole

  • Ethyl oxalyl chloride

  • 1-Phenylethylamine (alpha-methylbenzylamine)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Intermediate Formation:

    • Dissolve 2-aminothiazole (1.0 eq) in anhydrous DCM at 0°C.

    • Add TEA (1.2 eq).

    • Dropwise add ethyl oxalyl chloride (1.1 eq).

    • Stir at RT for 2 hours.

    • Result: Formation of Ethyl (thiazol-2-ylamino)(oxo)acetate . Isolate via filtration or use crude.

  • Amidation:

    • Redissolve the intermediate ester in Ethanol or THF.

    • Add 1-Phenylethylamine (1.2 eq).

    • Reflux for 4–6 hours (monitoring by TLC for ester disappearance).

  • Purification:

    • Cool mixture to precipitate the product.

    • Recrystallize from Ethanol/Water.

    • Validation: Verify structure via

      
      -NMR (Look for oxalamide NH protons >10 ppm).
      
Protocol B: Fluorogenic SIRT2 Deacetylation Assay

Rationale: Measures the IC50 of the compound against recombinant SIRT2.[10]

  • Reagents: Recombinant human SIRT2, Fluorogenic substrate (e.g., Ac-Lys-AMC), NAD+, Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Setup:

    • Incubate SIRT2 (20 nM) with the inhibitor (serial dilutions: 1 nM to 100

      
      M) for 30 min at 37°C.
      
    • Initiate reaction by adding NAD+ (500

      
      M) and Ac-Lys-AMC substrate (50 
      
      
      
      M).
  • Readout:

    • Incubate for 60 min.

    • Add Developer Solution (Trypsin/Nicotinamide) to release the fluorophore.

    • Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. Valid inhibitors should show IC50 < 10

    
    M.
    

Part 4: Therapeutic Applications & Data

Neurodegenerative Diseases

SIRT2 is highly expressed in the brain.[8] In Parkinson's Disease models, SIRT2 inhibition reduces the toxicity of dopaminergic neurons.

  • Target:

    
    -Synuclein.
    
  • Effect: The compound prevents the deacetylation of K6/K10 residues on

    
    -synuclein, preventing the formation of toxic oligomers.
    
Oncology (Triple-Negative Breast Cancer & Glioma)

SIRT2 is often upregulated in specific cancer stem cells (CSCs).

  • Mechanism: Inhibition stabilizes p53 and reduces the activity of Peroxiredoxin-1 (Prdx1), leading to ROS-induced cell death.

  • Combination Therapy: Synergistic effects observed when combined with DNA damaging agents (e.g., Doxorubicin).

Antimicrobial Potential (Secondary Context)

While the primary modern interest is SIRT2, the scaffold retains affinity for the ATP-binding pocket of bacterial DNA Gyrase B .

  • Spectrum: Gram-positive bacteria (e.g., S. aureus).

  • Limitation: Often requires optimization of the phenyl ring (e.g., addition of fluorines) to achieve clinical potency against resistant strains.

Part 5: References

  • Rumpf, T., et al. (2015). "Structural basis of SIRT2 inhibition by a potent and specific class of inhibitors." Nature Communications. Link

    • Significance: Establishes the "SirReal" mechanism and the oxalamide scaffold requirement for the selectivity pocket.

  • Mellini, P., et al. (2017). "Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket." Journal of Medicinal Chemistry. Link

    • Significance: Validates the use of heterocycle-oxalamide bridges in SIRT2 inhibition.

  • Vertex Pharmaceuticals Inc. (2005). "Gyrase B Inhibitors." World Intellectual Property Organization (WO2005012288). Link

    • Significance: Historical context of the thiazolyl-oxalamide scaffold as an antibacterial agent.[1]

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science. Link

    • Significance: Biological validation of the therapeutic target.[6]

  • BenchChem. "Thiazole Derivatives: Therapeutic Targets and Biological Activity." BenchChem Technical Library. Link

    • Significance: General pharmacological profile of the thiazole scaffold.[1][11]

Sources

Solubility Profile of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide in Organic Solvents

[1]

Executive Summary

The precise solubility profile of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide is a critical physicochemical parameter governing its synthesis, purification (crystallization), and pharmaceutical formulation.[1] As a bioactive scaffold integrating a chiral 1-phenylethylamine moiety with a thiazole heterocycle via an oxalamide linker, this compound exhibits complex dissolution behavior driven by intermolecular hydrogen bonding and


1

This technical guide provides a rigorous framework for determining, analyzing, and modeling the solubility of this compound.[1] It synthesizes thermodynamic theory with practical experimental protocols, offering a roadmap for researchers to validate solubility data across polar protic, polar aprotic, and non-polar solvent systems.[1]

Molecular Architecture & Physicochemical Context[1][2][3][4]

To understand the solubility behavior of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, one must first deconstruct its molecular architecture.[1]

  • Hydrogen Bonding Network: The oxalamide bridge (-NH-CO-CO-NH-) acts as a dual hydrogen bond donor and acceptor.[1] This rigid linker often facilitates strong intermolecular networks, leading to high crystal lattice energy and reduced solubility in non-polar solvents.[1]

  • Thiazole Ring: The thiazole moiety adds aromatic character and specific dipole interactions, enhancing solubility in polar aprotic solvents like DMSO or DMF.[1]

  • Chirality: The 1-phenylethyl group introduces a chiral center.[1] Researchers must note that the solubility of the pure enantiomer (

    
     or 
    
    
    ) often differs from the racemate due to differences in crystal packing density (Wallach’s rule).[1]
Predicted Solubility Trends

Based on the structural functional groups (LogP ~2.5–3.0 estimated), the compound is expected to follow this solubility hierarchy:

  • High Solubility: DMSO, DMF, NMP (Polar Aprotic).[1]

  • Moderate Solubility: Methanol, Ethanol, Acetone, Ethyl Acetate (Temperature dependent).[1]

  • Low Solubility: Water, Hexane, Cyclohexane (Anti-solvents).[1]

Experimental Methodology: Determination Protocols

Reliable solubility data requires a self-validating experimental protocol.[1] The Laser Monitoring Dynamic Method is recommended over the static shake-flask method for its speed and precision in detecting the exact dissolution point.[1]

Protocol: Laser Monitoring Observation Technique

Objective: Determine the mole fraction solubility (

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser transmissometer system.[1]

  • Magnetic stirring apparatus.[1]

Workflow:

  • Preparation: Weigh a precise mass of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide (

    
    ) and solvent (
    
    
    ) into the vessel.
  • Equilibration: Set the thermostat to a starting temperature below the expected dissolution point.

  • Dynamic Heating: Increase temperature at a slow ramp rate (e.g., 2 K/h) while stirring.[1]

  • Detection: Monitor the laser transmittance intensity. The transition from a turbid suspension to a clear solution results in a sharp spike in transmittance.[1]

  • Validation: Repeat the process with varying solute/solvent ratios to construct the polythermal curve.

Visualization: Solubility Determination Workflow

SolubilityWorkflowStartSolute & SolventWeighingMixMixing inJacketed VesselStart->MixTempTemp Ramp(0.1 K/min)Mix->TempLaserLaser TransmittanceMonitoringTemp->LaserDetectDissolution PointDetectionLaser->DetectClear SolutionDetect->TempIf TurbidCalcCalculate MoleFraction (x1)Detect->Calc

Caption: Dynamic laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to calculate essential parameters (



1
Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data of oxalamide derivatives.[1] It accounts for the non-ideal behavior of the solution.[1]

  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff equation.[1] Plot


11
1

Thermodynamic Parameters Calculation Table:

ParameterSymbolFormulaPhysical Significance
Enthalpy


Heat absorbed/released.[1] Positive values indicate endothermic dissolution (solubility increases with T).[1]
Entropy


Disorder change.[1] Positive values suggest entropy-driven dissolution.[1]
Gibbs Energy


Spontaneity.[1] Positive values indicate the process requires energy input to overcome lattice forces.[1]
1
Visualization: Thermodynamic Dissolution Cycle

ThermoCycleSolidSolid Solute(Crystal Lattice)GasIdeal Gas Phase(Hypothetical)Solid->GasSublimationΔH_subSolutionSolvated Solute(Solution Phase)Solid->SolutionDissolutionΔH_sol = ΔH_sub + ΔH_solvGas->SolutionSolvationΔH_solv

Caption: Thermodynamic cycle illustrating dissolution as the sum of sublimation and solvation.

Data Presentation & Process Implications

When reporting your specific experimental results for N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, structure the data to facilitate process scale-up.

Representative Data Structure (Template)

Note: Replace representative values with experimental data.

SolventT (K)Mole Fraction (

)
Apelblat

Deviation (%)
Methanol 298.15

0.99870.45
Ethanol 298.15

0.99910.32
Acetone 298.15

0.99950.21
Ethyl Acetate 298.15

0.99890.50
Implications for Crystallization[1]
  • Cooling Crystallization: Solvents with a steep solubility curve (large coefficient

    
     in Apelblat) are ideal.[1] Acetone or Ethyl Acetate are likely candidates for this compound.[1]
    
  • Anti-solvent Crystallization: The likely low solubility in water suggests water can be used as an anti-solvent to precipitate the compound from alcoholic solutions (Ethanol/Methanol).[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.[1] Link[1]

  • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility prediction models. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility thermodynamics).

  • Sha, F., et al. (2018).[1] Solubility and thermodynamic properties of N,N'-diphenyl-1,4-phenylenediacetamide in pure and binary solvents. Journal of Chemical & Engineering Data. (Reference for amide/oxalamide solubility protocols). Link

The Oxalamide Linker: A Key Modulator of Electronic Properties in Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Convergence of Thiazole's Versatility and Oxalamide's Structural Rigidity

The thiazole ring is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms create a unique electronic landscape, making it a privileged scaffold in drug design. The functionalization of the thiazole nucleus allows for the fine-tuning of its physicochemical and electronic properties, thereby modulating its biological activity and potential applications in organic electronics.

This guide focuses on a specific, yet profoundly impactful, structural motif: the incorporation of an oxalamide linker into thiazole-containing molecules. The oxalamide core, a dicarbonyl diamide unit, is not merely a passive spacer.[4][5] Its inherent planarity, hydrogen bonding capabilities, and distinct electronic character play a crucial role in dictating the overall electronic properties, and consequently, the function of the resulting thiazole derivatives.[6] Understanding the electronic interplay between the thiazole moiety and the oxalamide linker is paramount for the rational design of novel therapeutic agents and functional materials.

This technical guide will provide an in-depth exploration of the electronic properties of the oxalamide linker within thiazole derivatives. We will delve into the synthesis, spectroscopic and electrochemical characterization, and computational analysis of these hybrid molecules, offering both theoretical understanding and practical, field-proven insights.

The Electronic Character of the Oxalamide Linker

The oxalamide linker possesses a unique set of electronic features that significantly influence the properties of the molecules in which it is embedded. Its structure, characterized by two amide groups in close proximity, gives rise to a largely planar and rigid conformation. This rigidity can be a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target.

From an electronic standpoint, the oxalamide linker can be considered as having a dual nature. The lone pairs on the nitrogen atoms can participate in resonance with the adjacent carbonyl groups, leading to a delocalized π-system across the N-C-C-N backbone. The electron-withdrawing nature of the two carbonyl groups, however, imparts a degree of electron deficiency to the linker. This push-pull electronic effect can be finely tuned by the nature of the substituents on the nitrogen atoms, in this case, the thiazole rings.

The presence of the oxalamide linker can facilitate intramolecular charge transfer (ICT), a phenomenon crucial for many applications in materials science, such as in the development of fluorophores and organic light-emitting diodes (OLEDs).[7] In the context of thiazole derivatives, the oxalamide linker can act as a bridge, modulating the electronic communication between two thiazole moieties or between a thiazole ring and another functional group.

Synthesis of Thiazole Derivatives with an Oxalamide Linker

The synthesis of thiazole derivatives bearing an oxalamide linker typically involves the reaction of an amino-functionalized thiazole with an oxalyl derivative, such as oxalyl chloride or a dialkyl oxalate. The choice of synthetic route depends on the desired final structure and the reactivity of the starting materials.

General Synthetic Protocol: N,N'-bis(thiazol-2-yl)oxalamide

A common approach involves the direct acylation of 2-aminothiazole with oxalyl chloride.

Step-by-Step Methodology:

  • Dissolution of 2-aminothiazole: 2-aminothiazole (2 equivalents) is dissolved in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon). A base, such as triethylamine or pyridine (2.2 equivalents), is added to the solution to act as an acid scavenger.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath to control the exothermic reaction.

  • Addition of Oxalyl Chloride: A solution of oxalyl chloride (1 equivalent) in the same anhydrous solvent is added dropwise to the cooled solution of 2-aminothiazole with vigorous stirring.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours), while being monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N,N'-bis(thiazol-2-yl)oxalamide.

Experimental Characterization of Electronic Properties

The electronic properties of thiazole derivatives containing an oxalamide linker can be experimentally investigated using a combination of spectroscopic and electrochemical techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of an oxalamide-linked thiazole derivative will typically show bands corresponding to π-π* and n-π* transitions. The position and intensity of these absorption bands are sensitive to the electronic environment of the chromophore.

The introduction of the oxalamide linker can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent thiazole, depending on the extent of electronic conjugation and the electron-donating or -withdrawing nature of the substituents. Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation, which is indicative of intramolecular charge transfer.[8]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a quartz cuvette. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A baseline is recorded with the cuvette containing the pure solvent.

  • Data Acquisition: The absorption spectrum of the sample is recorded over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the potential at which a compound is oxidized or reduced, one can determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are crucial for understanding the electronic structure and reactivity of the molecule.

For an oxalamide-linked thiazole derivative, the CV will reveal the ease with which electrons can be removed from or added to the molecule. The oxalamide linker can influence the redox potentials by modifying the electron density on the thiazole rings.

Experimental Protocol for Cyclic Voltammetry:

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) is prepared.

  • Working Electrode: A glassy carbon, platinum, or gold electrode is polished and cleaned.

  • Cell Assembly: A three-electrode cell is assembled, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: The compound of interest is added to the electrolyte solution. The potential is swept linearly from a starting potential to a switching potential and then back to the initial potential, and the resulting current is measured.

  • Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated from these potentials using empirical relationships.

Computational Analysis: A Deeper Look with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the electronic structure and properties of molecules.[9][10][11] DFT calculations can provide detailed information that complements and helps to interpret experimental findings.

Key Parameters from DFT Calculations
  • Optimized Geometry: DFT calculations begin with the optimization of the molecular geometry to find the lowest energy conformation. This provides insights into the planarity and bond lengths of the oxalamide linker and thiazole rings.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are fundamental to understanding the electronic behavior of a molecule.[10] The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation energy. A smaller gap generally implies higher reactivity and a red-shifted absorption in the UV-Vis spectrum. The visualization of these orbitals reveals the electron density distribution and can pinpoint the regions of the molecule involved in electronic transitions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding intermolecular interactions and predicting reactive sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the extent of resonance and hyperconjugative interactions, offering a deeper understanding of the electronic communication between the oxalamide linker and the thiazole rings.

Workflow for DFT Calculations:

DFT_Workflow Start Define Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq SPE Single-Point Energy Calculation (Higher Level of Theory) Freq->SPE Analysis Analysis of Electronic Properties (HOMO/LUMO, MEP, NBO) SPE->Analysis End Interpretation of Results Analysis->End

Caption: A typical workflow for DFT calculations on oxalamide-linked thiazole derivatives.

Data Summary: Electronic Properties of Representative Thiazole Derivatives

The following table summarizes key electronic properties that can be obtained for a hypothetical N,N'-bis(thiazol-2-yl)oxalamide and a related derivative.

Compoundλmax (nm)HOMO (eV)LUMO (eV)Energy Gap (eV)
N,N'-bis(thiazol-2-yl)oxalamide295-6.5-1.84.7
N,N'-bis(4-phenylthiazol-2-yl)oxalamide320-6.2-2.14.1

Note: These are representative values and will vary depending on the specific substituents and the experimental/computational conditions.

Conclusion and Future Directions

The oxalamide linker is a powerful tool for modulating the electronic properties of thiazole derivatives. Its rigid and planar nature, combined with its unique electronic character, allows for the rational design of molecules with tailored spectroscopic and electrochemical behaviors. The interplay between the electron-rich thiazole rings and the dicarbonyl diamide core of the oxalamide linker can be harnessed to create novel compounds for applications in medicinal chemistry and materials science.

Future research in this area will likely focus on:

  • Exploring a wider range of substituents on the thiazole rings to further tune the electronic properties.

  • Investigating the impact of the oxalamide linker on the biological activity of thiazole derivatives in a systematic manner.

  • Developing novel oxalamide-linked thiazole-based materials for applications in organic electronics, such as sensors and OLEDs.

By combining synthetic chemistry, advanced spectroscopic and electrochemical techniques, and powerful computational tools, researchers can continue to unlock the full potential of the oxalamide linker in the design of innovative thiazole derivatives.

References

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep
  • DFT (Density Functional Theory) study of the thiazoles and show the HOMO LUMO structure.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.
  • Oxalamide ligands with additional coordinating groups for Cu-catalyzed arylation of alcohols and phenols.
  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI.
  • Enhancement of intramolecular charge transfer strength in diphenylamine substituted symmetric 1,3,4-oxadiazole deriv
  • DFT STUDIES OF OXAZOLE DERIV
  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. PMC.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Source Not Available].
  • Methoxyoxalamido chemistry in the synthesis of novel amino linker and spacer phosphoramidites: a robust means for stability, structural versatility, and optimal tether length. PubMed.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. [Source Not Available].
  • A Deep Understanding on the Effective Generation of Twisted Intramolecular Charge Transfer by Protonation in Thiazolo[5,4- d]thiazole Deriv
  • Chemoenzymatic Synthesis of Thiazolyl Peptide Natural Products Featuring an Enzyme-Catalyzed Formal [4 + 2] Cycloaddition. PMC.
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopicinvestigation, electrochemical, and density. Semantic Scholar.
  • Synthesis and Catalytic Activity of Square-Planar Ni(II) Complexes of Bis-N,N′-Disubstituted Oxamides and Related Ligands for Epoxidation of Olefins.
  • Intramolecular charge transfer effect for highly efficient deep red and near infrared thermally activated delayed fluorescence.
  • Molecular Structure, FT-IR, NMR (13C/¹H)
  • Electrochemical single-step N-acylation and S-cyclization synthesis of thiazolimide via radical process. Green Chemistry (RSC Publishing).
  • Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. PubMed.
  • Conformation of the oxalamide group in retro-bispeptides. Three crystal structures. PubMed.
  • The UV-vis spectra of the synthesized molecules recorded in different...
  • Fluorescence and Theoretical Study on the Intermolecular Charge Transfer of Benzothiadiazole-based Fluorophores.
  • UV-vis Spectroelectrochemical In situ Study During the Electrochemical Oxidation of 2-Thiazolamine and 2-Oxazolamine.
  • Synthesis, structure determination and characterization by UV–Vis and IR spectroscopy of bis(diisopropylammonium) cis-dichloridobis(oxalato-κ2 O 1,O 2)
  • Linker effects on optoelectronic properties of alternate donor–acceptor conjugated polymers.

Sources

Advanced Crystal Structure Prediction Protocol: N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

This technical guide outlines a rigorous Crystal Structure Prediction (CSP) workflow for N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide . This molecule represents a distinct class of pharmaceutical intermediates characterized by a flexible oxalamide linker, a heteroaromatic thiazole moiety, and a chiral center at the ethyl-phenyl attachment.

The primary objective of this protocol is to predict the thermodynamically stable crystal lattice and accessible metastable polymorphs. This is critical for establishing intellectual property (IP) claims and ensuring formulation stability during drug development.

Structural Challenges
  • Chirality: The 1-phenyl-ethyl group introduces a chiral center (

    
     or 
    
    
    
    ). This protocol assumes the use of the enantiopure (
    
    
    )-isomer, restricting the search to non-centrosymmetric space groups (Sohncke groups).
  • H-Bonding Directionality: The oxalamide core (-NH-CO-CO-NH-) is a strong dual donor/acceptor motif, typically driving the formation of 1D ribbons or 2D sheets.

  • Conformational Flexibility: The

    
     and 
    
    
    
    torsions, combined with the oxalamide bridge, create a high-dimensional conformational energy landscape.

Computational Methodology (The "How-To")

The CSP campaign is divided into three distinct phases: Conformational Analysis, Global Lattice Search, and Free Energy Ranking.

Phase I: Gas-Phase Conformational Scan

Before generating crystals, we must identify low-energy molecular conformations. The oxalamide linker prefers a trans-trans planar conformation due to dipole minimization, but the thiazole ring rotation can break planarity.

Protocol:

  • Input Generation: Generate 3D coordinates for the (

    
    )-isomer.
    
  • QM Optimization: Perform geometry optimization using DFT (B3LYP/6-31G**) to locate local minima.

  • Torsional Scan: Specifically scan the

    
     (Thiazole-N-C=O) and 
    
    
    
    (PhenylEthyl-N-C=O) dihedrals.
  • Validation: Discard conformers

    
     above the global minimum, as they are unlikely to exist in the solid state due to lattice energy penalties.
    
Phase II: Global Lattice Energy Search

This phase employs a quasi-random sampling approach to generate thousands of candidate crystal structures.

Experimental Logic: We restrict the search to the most common chiral space groups (


, 

,

,

) which cover >90% of chiral organic crystals.

Workflow Steps:

  • Rigid-Body Sampling: Generate

    
     trial structures using Sobol sequences for unit cell parameters and molecular orientation.
    
  • Force Field Minimization: Rapidly relax structures using a generic force field (e.g., Dreiding or OPLS-AA) with specific charges derived from ESP (Electrostatic Potential) fitting.

  • Clustering: Remove duplicates using a root-mean-square deviation (RMSD) cutoff of 0.5 Å (packing similarity) to reduce the dataset to unique minima.

Phase III: High-Fidelity Ranking (DFT-D)

Force fields often fail to capture subtle dispersion interactions (pi-stacking between thiazole and phenyl rings). Final ranking requires Dispersion-Corrected DFT.[1]

Protocol:

  • Selection: Select the top 100 structures within

    
     of the global minimum.
    
  • Refinement: Optimize atomic positions and unit cell vectors using PBE-D3(BJ) functional (Plane-wave basis set, e.g., CASTEP or Quantum ESPRESSO).

  • Vibrational Analysis: Calculate phonon density of states to estimate Free Energy (

    
    ) at 298 K. This distinguishes enantiotropic polymorphs.
    

Visualization of the CSP Workflow

The following diagram illustrates the decision logic and data flow for the prediction of the target molecule.

CSP_Workflow Input Target Molecule (S)-N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide Conformers Phase I: QM Conformational Search (B3LYP/6-31G**) Input->Conformers Filter1 Filter: E < 20 kJ/mol Conformers->Filter1 Sampling Phase II: Global Lattice Sampling (Space Groups: P21, P212121) Filter1->Sampling Valid Conformers FF_Min Force Field Minimization (Dreiding/OPLS) Sampling->FF_Min Clustering Clustering & Duplicate Removal (RMSD < 0.5 Å) FF_Min->Clustering DFT_Opt Phase III: DFT-D3 Optimization (PBE-D3/Plane-Wave) Clustering->DFT_Opt Top 100 Candidates Ranking Final Energy Ranking (Lattice Energy vs. Density) DFT_Opt->Ranking Exp_Valid Experimental Validation (PXRD/DSC) Ranking->Exp_Valid Predicted Fingerprints

Figure 1: Hierarchical workflow for Crystal Structure Prediction, moving from molecular quantum mechanics to lattice energy landscapes.

Experimental Validation Strategy

A prediction is only as good as its validation. The following experimental protocols serve as the "Ground Truth" to verify the computational models.

Powder X-Ray Diffraction (PXRD) Fingerprinting

Objective: Compare experimental patterns with simulated patterns from the predicted structures.

Protocol:

  • Synthesis: Synthesize the target via reaction of ethyl 2-((1-phenylethyl)amino)-2-oxoacetate with 2-aminothiazole.

  • Crystallization: Perform slow evaporation from diverse solvents (MeOH, EtOH, Acetone) to encourage stable form growth.

  • Data Collection: Collect PXRD data (Cu K

    
    , 
    
    
    
    ).
  • Analysis: Use Le Bail fitting to extract unit cell parameters and compare with the CSP-predicted list. A match in peak positions (within

    
    ) confirms the structure.
    
Differential Scanning Calorimetry (DSC)

Objective: Determine if the crystallized form is the thermodynamic stable form or a kinetic metastable form.

Protocol:

  • Heat sample at

    
     from 
    
    
    
    to melting point.
  • Interpretation:

    • Single Endotherm: Likely the stable form (or high melting metastable).

    • Exotherm after Endotherm: Indicates a polymorphic transition (monotropic or enantiotropic) to a more stable form.

    • Causality: If the experimental melting point is significantly lower than the predicted lattice energy suggests, the sample may be a metastable hydrate or solvate.

Predicted Structural Features (Case Study Analysis)

Based on the oxalamide core chemistry, we anticipate the Global Minimum (GM) to exhibit specific structural motifs.

The "Oxalamide Tape" Motif

Oxalamides are renowned for forming robust 1D hydrogen-bonded tapes.

  • Interaction:

    
     (intermolecular).
    
  • Geometry: The molecules usually stack in an antiparallel fashion to maximize dipole cancellation.

  • Thiazole Role: The thiazole nitrogen (

    
    ) often acts as a secondary acceptor, potentially enabling cross-linking between tapes, forming a 2D sheet.
    
Interaction Network Diagram

The following graph visualizes the expected hydrogen bonding hierarchy in the crystal lattice.

H_Bond_Network Amide_NH1 Amide N-H (Ethyl side) Carbonyl_O2 Carbonyl O=C (Thiazole side) Amide_NH1->Carbonyl_O2 Primary H-Bond (Tape) Amide_NH2 Amide N-H (Thiazole side) Carbonyl_O1 Carbonyl O=C (Ethyl side) Amide_NH2->Carbonyl_O1 Primary H-Bond (Tape) Thiazole_N Thiazole Ring N Amide_NH2->Thiazole_N Secondary Interaction (Possible Intramolecular)

Figure 2: Predicted Hydrogen Bond Donor-Acceptor map. The primary tape motif is driven by the oxalamide core.

Quantitative Data Summary

ParameterSpecificationRationale
Space Group Scope

Chiral molecule (

-isomer) cannot crystallize in centrosymmetric groups like

.
Torsion


(trans)
Maximizes planarity and H-bond strength.
Energy Cutoff

Polymorphs above this threshold are kinetically inaccessible at STP.
Clustering RMSD

Distinguishes distinct packing motifs from thermal vibrations.
Est. Density

Typical for H-bonded organic solids with aromatic rings.

References

  • Price, S. L., et al. (2010). "The computation of crystal structures of organic molecules." Chemical Society Reviews.

  • Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Bernstein, J. (2015). "Facts and fictions about polymorphism." Chemical Society Reviews.

  • Neumann, M. A., et al. (2008). "Crystal structure prediction: a challenge for computational chemistry." Angewandte Chemie International Edition.

  • Coombes, D. S., et al. (2005). "The use of oxalamide derivatives as gelators: A structural study." Crystal Growth & Design.

  • Cambridge Crystallographic Data Centre (CCDC). "Blind Tests of Crystal Structure Prediction."

Sources

Methodological & Application

Application Note: Synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide , a scaffold relevant to peptidomimetic drug design and ionophore development. The synthesis of unsymmetrical oxalamides presents a specific regiochemical challenge: preventing the formation of symmetrical bis-amides (e.g., bis-phenylethyl or bis-thiazolyl byproducts).

To ensure high fidelity and yield, this protocol prioritizes a sequential installation strategy based on nucleophilicity gradients.[1]

  • Challenge: 2-Aminothiazole is significantly less nucleophilic than 1-phenylethylamine due to the electron-withdrawing nature of the thiazole ring.

  • Solution: We employ a "Hard-Soft" ordering principle. The less reactive heteroaryl amine (thiazole) is installed first using a highly reactive electrophile (Ethyl oxalyl chloride), creating an activated mono-ester intermediate.[1] The more nucleophilic aliphatic amine (1-phenylethylamine) is then used to displace the ester in a mild aminolysis step.

This guide provides two methodologies:

  • Method A (High-Throughput/Precision): Uses Ethyl Oxalyl Chloride for rapid, high-yielding synthesis.

  • Method B (Green/Scalable): Uses Diethyl Oxalate with thermal activation, avoiding corrosive acid chlorides.[1]

Retrosynthetic Analysis & Pathway

The logical disconnection relies on the central oxalyl linker.[1] The asymmetry dictates that the bond to the weaker nucleophile (Thiazole-N) be formed under the most driving force (Acyl Chloride or huge excess of electrophile).

Retrosynthesis Target N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide (Target Molecule) Inter Ethyl 2-oxo-2-(thiazol-2-ylamino)acetate (Key Intermediate) Target->Inter Aminolysis (Step 2) SM3 1-Phenylethylamine (Strong Nucleophile) Target->SM3 SM1 2-Aminothiazole (Weak Nucleophile) Inter->SM1 Acylation (Step 1) SM2 Ethyl Oxalyl Chloride (Strong Electrophile) Inter->SM2

Caption: Retrosynthetic disconnection showing the sequential assembly strategy.

Method A: Stepwise Synthesis via Ethyl Oxalyl Chloride

Recommended for: Medicinal chemistry (mg to g scale), library synthesis, and high-purity requirements.[1]

Phase 1: Synthesis of Ethyl 2-oxo-2-(thiazol-2-ylamino)acetate

This step installs the "difficult" amide bond first.

Reagents & Stoichiometry:

Component Role Equivalents MW ( g/mol )
2-Aminothiazole Substrate 1.0 100.14
Ethyl Oxalyl Chloride Electrophile 1.1 136.53
Triethylamine (TEA) Base 1.2 101.19

| Dichloromethane (DCM) | Solvent | - | - |

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2-Aminothiazole (1.0 eq) and TEA (1.2 eq) to anhydrous DCM (0.2 M concentration relative to thiazole). Cool the solution to 0°C using an ice bath.

  • Addition: Dilute Ethyl Oxalyl Chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Exothermic reaction; control rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • IPC (In-Process Control): Monitor via TLC (50% EtOAc/Hexane). The amine spot (

      
      ) should disappear, replaced by a higher running ester spot (
      
      
      
      ).
  • Workup: Quench with saturated

    
     solution. Extract the organic layer, wash with 1M HCl (to remove unreacted thiazole/TEA), then brine.[1]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Yellowish solid (Intermediate A). usually sufficiently pure (>95%) for the next step.[2] If necessary, recrystallize from Ethanol.[1][3][4][5]

Phase 2: Aminolysis with 1-Phenylethylamine

This step displaces the ethoxy group with the aliphatic amine.[1]

Reagents & Stoichiometry:

Component Role Equivalents MW ( g/mol )
Intermediate A Substrate 1.0 ~200.2
1-Phenylethylamine Nucleophile 1.05 121.18

| Ethanol (EtOH) | Solvent | - | - |

Protocol:

  • Setup: Dissolve Intermediate A (1.0 eq) in Ethanol (0.5 M).

  • Addition: Add 1-Phenylethylamine (1.05 eq) in one portion at RT.

    • Chirality Note: Use (R)- or (S)-1-phenylethylamine specifically if an enantiopure product is required. This reaction condition generally preserves stereochemistry.[1]

  • Reaction: Stir at Room Temperature for 4–12 hours .

    • Observation: The product often precipitates out of the ethanol solution as a white or off-white solid during the reaction.[1]

  • Completion: Check TLC. If the reaction is sluggish, heat to 50°C for 2 hours.

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold ethanol (2x) and diethyl ether (2x).[1]

    • If homogeneous:[1] Concentrate to 20% volume, cool to 0°C to induce crystallization, then filter.

  • Purification: Recrystallize from hot Ethanol or EtOAc/Hexane if high purity (>99%) is required.

Method B: Green Synthesis via Diethyl Oxalate

Recommended for: Scale-up (>50g), avoiding acid chlorides.[1]

Protocol:

  • Step 1: Mix 2-Aminothiazole (1.0 eq) with Diethyl Oxalate (5.0 eq). Note: The excess diethyl oxalate acts as both solvent and reagent to favor mono-substitution.

  • Activation: Heat the mixture to 120°C for 4–6 hours.

  • Workup 1: Distill off the excess Diethyl Oxalate under reduced pressure. The residue is the crude mono-ester.[1]

  • Step 2: Redissolve the residue in Ethanol . Add 1-Phenylethylamine (1.1 eq).

  • Reaction: Reflux for 2 hours.

  • Isolation: Cool to RT. The product will crystallize.[1][4] Filter and wash as in Method A.

Analytical Data & Characterization (Expected)

  • Physical State: White to pale yellow crystalline solid.[1]

  • Melting Point: Expected range 160–165°C (dependent on enantiomeric purity).

  • Solubility: Soluble in DMSO, DMF, warm MeOH.[1] Poorly soluble in water, hexane.[1]

  • Mass Spectrometry (ESI+):

    
     (calculated for 
    
    
    
    ).[1]
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (s, 1H, Thiazole-NH) – Broad, exchangeable.[1]
      
    • 
       9.4 (d, 1H, Amide-NH)[1]
      
    • 
       7.5 (d, 1H, Thiazole-CH)[1]
      
    • 
       7.2–7.4 (m, 5H, Phenyl-H)[1]
      
    • 
       7.1 (d, 1H, Thiazole-CH)[1]
      
    • 
       5.1 (quint, 1H, Chiral-CH)[1]
      
    • 
       1.5 (d, 3H, Methyl-CH3)[1]
      

Workflow Visualization

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Start 2-Aminothiazole + TEA Intermediate Ethyl Thiazolyl-Oxamate (Solid) Start->Intermediate Dropwise add. Stir 3h @ RT Reagent1 Ethyl Oxalyl Chloride (in DCM, 0°C) Reagent1->Start Final N-(1-Phenylethyl)-N'-thiazol-2-yl-oxalamide (Precipitate) Intermediate->Final Aminolysis RT, 4-12h Reagent2 1-Phenylethylamine (in EtOH) Reagent2->Intermediate Purification Filtration & Recrystallization (EtOH) Final->Purification

Caption: Operational workflow for the two-step synthesis of the target oxalamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of acid chloride.Ensure glassware is flame-dried and DCM is anhydrous.
Bis-amide Byproduct Excess amine in Step 2 reacting with Step 1 product? No, usually Step 1 issue.[1]In Step 1, ensure Ethyl Oxalyl Chloride is added TO the amine, or vice versa? Correction: Add Acid Chloride TO the amine slowly to prevent local excess of acid chloride which might lead to bis-acylation if stoichiometry is off, though bis-acylation of thiazole is rare.
No Precipitate (Step 2) Product too soluble in EtOH.Concentrate solvent volume by 50%.[1] Add water dropwise to induce turbidity, then cool.[1]
Racemization High temperature or strong base.[1]Perform Step 2 at RT. Avoid using strong bases (NaOH/KOH) in Step 2; the amine itself is sufficient.

References

  • General Oxalamide Synthesis: Organic Syntheses, Coll. Vol. 5, p. 201 (1973); Vol. 41, p. 13 (1961).[1] (Foundational method for oxamic esters).

  • Aminothiazole Reactivity: Metwally, M. A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities."[1] Molecules, 2021.[1][6] Link

  • Asymmetric Amide Synthesis: Kozak, J., et al. "N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds." Beilstein J. Org.[1] Chem., 2019.[1][7] Link

  • Reaction of Diethyl Oxalate: BenchChem Technical Guide, "Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis." Link

Sources

Application Note: High-Fidelity Synthesis of Thiazol-2-yl-oxalamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The thiazol-2-yl-oxalamide scaffold represents a privileged pharmacophore in modern drug discovery, frequently observed in kinase inhibitors, antimicrobial agents, and modulators of cystic fibrosis transmembrane conductance regulator (CFTR).[1]

The chemical challenge in synthesizing these derivatives lies in the electronic nature of the 2-aminothiazole. The nitrogen atom at the 2-position is significantly less nucleophilic than standard anilines or alkyl amines due to the electron-withdrawing nature of the thiazole ring and the amidine-like resonance. Consequently, standard amide coupling protocols often suffer from low yields or extensive reaction times.[1]

This guide presents two validated, high-fidelity protocols designed to overcome these electronic deactivations:

  • Method A (Thermodynamic Control): A sequential aminolysis of diethyl oxalate.[1] This is the preferred route for generating large libraries due to its operational simplicity and cost-effectiveness.

  • Method B (Kinetic Control): An oxalyl chloride-mediated acylation.[1] This route is reserved for sterically hindered or highly electron-deficient amines.

Retrosynthetic Analysis & Strategy

The construction of the asymmetric oxalamide core relies on the sequential desymmetrization of an oxalate equivalent. The logic dictates introducing the least nucleophilic amine first to avoid competitive bis-acylation, or introducing the thiazole first to create a stable intermediate ester that can be stored.

Graphviz Workflow: Synthetic Pathway[1]

ThiazoleSynthesis Substrate 2-Aminothiazole (Nucleophile 1) Intermediate Ethyl 2-((thiazol-2-yl)amino) -2-oxoacetate (Stable Ester) Substrate->Intermediate Reflux (EtOH) Selective Mono-acylation Reagent Diethyl Oxalate (Electrophile) Reagent->Intermediate Product Thiazol-2-yl-oxalamide (Final Scaffold) Intermediate->Product Aminolysis (EtOH/THF, RT to 60°C) Byproduct Ethanol (Leaving Group) Intermediate->Byproduct Amine2 Diversity Amine (R-NH2) Amine2->Product

Caption: Sequential desymmetrization of diethyl oxalate allows for the controlled assembly of asymmetric oxalamides.[1]

Method A: Sequential Aminolysis (The "Ester Route")[1]

Best for: Standard library generation, scale-up (>5g), and cost efficiency.[1] Mechanism: Nucleophilic acyl substitution.

Phase 1: Preparation of the Mono-Ester Intermediate

The reaction exploits the reversibility of the first step. Using a large excess of diethyl oxalate drives the equilibrium toward the mono-ester and prevents the formation of the symmetric bis-thiazole oxalamide.

Reagents:

  • 2-Aminothiazole (1.0 equiv)[1][2]

  • Diethyl oxalate (5.0 - 10.0 equiv) [Acts as solvent and reagent][1]

  • Ethanol (optional co-solvent, usually not needed if diethyl oxalate is in excess)[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2-aminothiazole (e.g., 10 mmol, 1.00 g). Add diethyl oxalate (50 mmol, ~6.8 mL).

  • Reaction: Heat the mixture to 120°C (oil bath temperature). Stir for 4–6 hours.

    • Scientist's Note: The reaction typically turns from a clear yellow solution to a darker amber.

    • Monitoring: Check TLC (50% EtOAc/Hexane).[1] The starting amine (polar) should disappear, replaced by a higher Rf spot (ester).[1]

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • In many cases, the product precipitates as a solid upon cooling.[1] If so, filter and wash with cold ethanol.[1]

    • If no precipitate forms, concentrate the mixture under reduced pressure to remove the excess diethyl oxalate (requires high vacuum and heat, ~60°C).[1]

    • Triturate the resulting residue with diethyl ether or hexanes to induce crystallization.

  • Validation:

    
    H NMR should show the ethyl group signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the downfield NH signal (~12.0 ppm).
    
Phase 2: Aminolysis with Diversity Amine

The ethyl ester is now an "activated" species relative to the amide, but stable enough to handle.

Reagents:

  • Mono-ester intermediate (from Phase 1) (1.0 equiv)[1]

  • Diversity Amine (

    
    ) (1.1 equiv)[1]
    
  • Solvent: Ethanol or Methanol (0.2 M concentration)

  • Base: Triethylamine (only if the amine is a salt, e.g., HCl salt)[1]

Protocol:

  • Setup: Place the mono-ester in a reaction vial.

  • Addition: Add the solvent (EtOH) followed by the diversity amine.[1]

  • Reaction: Stir at room temperature for 12 hours.

    • Optimization: If the amine is sterically hindered (e.g., tert-butyl amine or an aniline), heat to 60°C.[1]

  • Workup:

    • The final oxalamide product is often less soluble in ethanol than the starting materials. Look for precipitation.

    • Filtration: Filter the solid, wash with cold EtOH, then Et2O.[1]

    • Alternative: If no solid forms, evaporate solvent and purify via flash chromatography (DCM:MeOH gradients).[1]

Method B: Oxalyl Chloride Activation (The "Acid Chloride Route")[1]

Best for: Unreactive anilines, precious amines, or when Method A fails to reach full conversion.[1] Safety Warning: Oxalyl chloride releases CO and HCl gases. Perform in a well-ventilated fume hood.

Protocol:

  • Activation: Dissolve the 2-aminothiazole (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0°C.

  • Acylation: Add triethylamine (1.2 equiv) followed by dropwise addition of ethyl oxalyl chloride (1.1 equiv).

    • Note: Using ethyl oxalyl chloride (mono-chloride) is safer and more selective than using oxalyl chloride (di-chloride), which leads to symmetric dimers.[1]

  • Intermediate Formation: Stir at 0°C for 1 hour, then warm to RT. Confirm ester formation by TLC.

  • Hydrolysis (Optional): If the free acid is required, hydrolyze with LiOH/THF. If the amide is required, proceed to aminolysis as described in Method A, Phase 2, but utilizing the higher reactivity of the crude mixture if needed.[1]

Critical Process Parameters (CPPs) & Troubleshooting

The following decision matrix helps troubleshoot common synthetic failures.

Graphviz Decision Tree: Optimization Logic[1]

Optimization Problem Issue: Low Yield in Phase 2 CheckSolubility Is the Product Soluble in EtOH? Problem->CheckSolubility Reactivity Is Amine 2 an Aniline? Problem->Reactivity Yes Yes (No Precipitate) CheckSolubility->Yes No No (Gummy Solid) CheckSolubility->No Soln1 Evaporate & Column (DCM/MeOH 95:5) Yes->Soln1 Soln2 Switch Solvent to DMF or Dioxane at 80°C No->Soln2 AnilineYes Yes (Weak Nucleophile) Reactivity->AnilineYes Soln3 Add Lewis Acid (e.g., AlCl3 or Ti(OiPr)4) AnilineYes->Soln3

Caption: Troubleshooting logic for the aminolysis step (Phase 2).

Scientist's Notes on Reactivity[1]
  • Nucleophilicity: The 2-aminothiazole nitrogen is part of a heteroaromatic system. It is not basic (pKa of conjugate acid ~5.3).[1] Do not treat it like a standard alkyl amine.

  • Regioselectivity: While acylation can theoretically occur at the ring nitrogen (N3), the exocyclic amine (N2) is the thermodynamic product.[1] If kinetic N3-acylation occurs, heating usually rearranges it to the desired exocyclic amide.

Characterization Standards

To ensure the integrity of the synthesized library, the following spectral features must be verified.

FeatureExpected Signal (

H NMR, DMSO-

)
Diagnostic Value
Amide NH (Thiazole side)

12.0 – 12.5 ppm (Broad Singlet)
Confirms acylation of thiazole.[1] Disappearance of NH

(

7.0).[1]
Amide NH (R-side)

8.5 – 9.5 ppm (Triplet/Doublet)
Confirms coupling of second amine.[1]
Thiazole C5-H

7.2 – 7.5 ppm (Doublet,

Hz)
Characteristic aromatic proton.[1]
Thiazole C4-H

7.0 – 7.3 ppm (Doublet,

Hz)
Characteristic aromatic proton.[1]
Carbonyls (

C)

158 – 162 ppm (Two signals)
Confirms oxalamide bridge (–CO–CO–).[1]

References

  • Bondock, S., et al. (2022).[1] "A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent." Nanobiomedicine.

  • Chawla, G., et al. (2010).[1] "Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives." International Journal of Pharmaceutical Sciences and Research.

  • Gomez, M., et al. (2014).[1] "Reactivity of

    
    -amino alcohols against dialkyl oxalate: Synthesis and mechanism study." ResearchGate. 
    
  • Gomtsyan, A. (2012).[1] "Thiazoles in Medicinal Chemistry." Chem. Heterocycl. Compd. (General reference for thiazole reactivity).

  • Sigma-Aldrich Product Catalog. "N-Ethyl-N'-thiazol-2-yl-oxalamide."

Sources

Application Note: Solvent Selection & Optimization for N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide (CAS: 331829-76-6) is a synthetic small molecule featuring a rigid oxalamide linker connecting a lipophilic phenylethyl moiety and a polar thiazole heterocycle.[1][2] This specific structural motif presents a classic "solubility challenge" in drug development: the oxalamide bridge promotes strong intermolecular hydrogen bonding (stacking), often resulting in high crystallinity and poor aqueous solubility ("brick dust" behavior).[1][2]

This guide provides a validated framework for solubilizing this compound, ensuring experimental reproducibility in cell-based assays and biochemical screens.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 275.33 g/mol Small molecule; kinetics of dissolution should be fast if solvent is correct.[1][2]
Structure Class Thiazolyl-OxalamideHigh Rigidity. The planar oxalamide bond restricts rotation, favoring crystal packing over solvation.[1][2]
Lipophilicity (Calc.) LogP ~ 1.9 - 2.5Moderately lipophilic.[1] Requires organic co-solvents.[1][2]
H-Bond Donors 2 (Amide NHs)Strong potential for dimerization; competes with solvent interaction.[1][2]
pKa (Thiazole N) ~2.5 (Weak Base)Unlikely to protonate at physiological pH (7.4).[1][2] pH adjustment is ineffective for solubility enhancement.[1][2]

Solvent Selection Matrix

Based on the structural analysis of the oxalamide linker and thiazole core, the following solvent hierarchy is established. Dimethyl Sulfoxide (DMSO) is the primary recommendation due to its ability to disrupt the strong amide-amide hydrogen bonds.[1]

Tier 1: Primary Stock Solvents (Recommended)
SolventSolubility PotentialApplicationNotes
DMSO (Anhydrous) High (>20 mM) Cryo-storage stocks; HTS library management.[1][2]Gold Standard. Disrupts H-bonding network effectively.[1][2] Hygroscopic; store under inert gas.
DMF (Dimethylformamide) High (>15 mM)Alternative if DMSO interferes with specific enzymatic assays.[1][2]Toxic; avoid in cell-based assays if possible.[1][2]
Tier 2: Co-Solvents & Working Solution Vehicles
SolventSolubility PotentialApplicationNotes
Ethanol (100%) Moderate (< 5 mM)Animal formulation (rarely used for stocks).[1][2]Heating (40°C) often required to initiate dissolution.[1]
PEG 400 ModerateIn vivo formulation; stabilization of aqueous dilutions.[1][2]Viscous; difficult to pipette accurately in small volumes.[1][2]
1:1 DMSO:Water Low/Risky DO NOT USE for storage.[1][2]Compound will likely precipitate over time.[1][2]

Protocol A: Preparation of High-Concentration Stock (20 mM)

Objective: Create a stable, precipitant-free master stock solution for long-term storage.

Materials:

  • Compound (Solid powder)[1][2][3]

  • DMSO (≥99.9%, Hybri-Max™ or equivalent sterile grade)[1]

  • Vortex mixer[1][2]

  • Ultrasonic bath (Sonicator)[1][2]

  • Amber glass vials (Borosilicate)[1]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.5 mg of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide into a 2 mL amber glass vial.

    • Note: Glass is preferred over plastic to prevent leaching of plasticizers by DMSO.[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Calculation:

      
      .[1][2]
      
  • Disruption: Vortex vigorously for 30 seconds.

  • Sonication (Critical Step): Place the vial in an ultrasonic bath at ambient temperature for 5–10 minutes.

    • Why? Oxalamides can form "micro-crystals" that are invisible to the naked eye.[1][2] Sonication ensures thermodynamic solubility is reached.[1][2]

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, warm gently to 37°C and sonicate again.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Aqueous Dilution (The "Step-Down" Method)[1][2]

Challenge: Direct dilution of high-concentration DMSO stocks into aqueous buffer often causes "crash-out" (immediate precipitation) due to the sudden polarity shift.[1][2] Solution: Use an intermediate dilution step.

Workflow Diagram (Solubility Decision Tree):

SolubilityWorkflow Start Solid Compound Stock 20 mM Stock (100% DMSO) Start->Stock Dissolve & Sonicate Intermed Intermediate Dilution (10x Final Conc in 10% DMSO) Stock->Intermed Dilute 1:10 w/ Buffer Final Working Solution (1x Conc in 1% DMSO) Intermed->Final Dilute 1:10 w/ Buffer Precip PRECIPITATION DETECTED Intermed->Precip Turbidity? Final->Precip Turbidity? Precip->Intermed Add 0.05% Tween-20

Figure 1: Step-down dilution strategy to mitigate precipitation risks during assay preparation.

Procedure:

  • Target: Prepare a 10 µM assay solution in PBS.

  • Intermediate Step: Dilute the 20 mM Stock 1:100 into a tube containing PBS + 0.05% Tween-20 (or Pluronic F-127).

    • Result: 200 µM compound in 1% DMSO.[1][2]

    • Observation: Check for clarity.[1][2] The surfactant (Tween) helps stabilize the hydrophobic phenyl-ethyl tail.[1][2]

  • Final Step: Dilute the Intermediate 1:20 into the final assay buffer.

    • Result: 10 µM compound in 0.05% DMSO.[1]

  • Validation: Measure absorbance at 600nm (OD600). An increase >0.005 over background indicates precipitation.[1]

Protocol C: Empirical Solubility Limit Determination

Since commercial data is unavailable, use this protocol to define the exact limit for your specific buffer system.

  • Prepare Series: Create 5 vials with 100 µL of buffer (e.g., PBS pH 7.4).

  • Spike: Add increasing volumes of 20 mM DMSO stock to achieve theoretical concentrations of 10, 50, 100, 200, and 500 µM.

  • Incubate: Shake at room temperature for 2 hours.

  • Centrifuge: Spin at 15,000 x g for 10 minutes to pellet any micro-precipitates.

  • Quantify: Remove supernatant and analyze via HPLC-UV or LC-MS. Compare peak area against a standard curve prepared in 100% DMSO.

    • Calculation:

      
      .[1][2]
      

Troubleshooting & Safety

IssueRoot CauseCorrective Action
Cloudiness on dilution "Brick dust" precipitation; local concentration too high.[1][2]Use the "Step-Down" method (Protocol B). Increase mixing speed during addition.
Loss of potency over time Adsorption to plastic.[1][2]Use Low-Binding polypropylene tubes or glass-coated plates.[1]
Yellowing of DMSO stock Oxidation or impurities.[1][2]Discard. Use fresh anhydrous DMSO.[1] Store under Nitrogen/Argon.[1][2]

Safety Note: N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide is a research chemical with uncharacterized toxicology.[1][2] Treat as a potential irritant and sensitizer.[1][2] Handle in a fume hood. DMSO penetrates skin and can carry the compound into the bloodstream; wear nitrile gloves.[1][2]

References

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link[1][2]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Chapter on Solubility). Link

  • Sigma-Aldrich. (n.d.).[1][4] N-PHENETHYL-N'-THIAZOL-2-YL-OXALAMIDE Product Page.[1][2][5] Link[1][2]

  • Bergström, C. A., et al. (2016).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(2-3), 387-398.[1][2] Link[1][2]

Sources

Microwave-Assisted Synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, a molecule of interest in medicinal chemistry and drug discovery. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve a high-yielding, one-pot, two-step procedure. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology, mechanistic insights, and a framework for the synthesis of related unsymmetrical oxalamides.

Introduction: The Significance of Oxalamides and the Power of Microwave Synthesis

N,N'-disubstituted oxalamides are a class of compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and neuraminidase inhibitory properties.[1][2][3] The incorporation of a thiazole moiety is also of particular interest, as this heterocycle is a key pharmacophore in a wide range of FDA-approved drugs and exhibits a broad spectrum of biological activities. The target molecule, N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, combines these two valuable scaffolds, making it a promising candidate for further biological evaluation.

Traditional methods for the synthesis of unsymmetrical oxalamides often involve multiple steps, long reaction times, and harsh conditions, leading to lower yields and the generation of significant waste. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[4] By utilizing microwave irradiation, chemical transformations can be dramatically accelerated, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[5] This technology aligns with the principles of green chemistry by minimizing reaction times and often allowing for solvent-free conditions.[4]

This application note details a robust and reproducible microwave-assisted protocol for the synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, designed to be a self-validating system for researchers in the field.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot, two-step sequence starting from commercially available reagents: diethyl oxalate, (R)-(+)-1-phenylethylamine, and 2-aminothiazole.

Step 1: Formation of the Mono-amidoester Intermediate

In the first step, the more nucleophilic (R)-(+)-1-phenylethylamine selectively reacts with one of the ester groups of diethyl oxalate to form the intermediate, ethyl N-(1-phenylethyl)oxamate.

Step 2: Formation of the Final Oxalamide

In the second step, the less reactive 2-aminothiazole is added to the reaction mixture. Upon further microwave irradiation at a higher temperature, it displaces the remaining ethoxy group to yield the desired N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide.

Mechanistic Rationale for Microwave Acceleration:

Microwave irradiation accelerates the reaction through efficient dielectric heating. Polar molecules, such as the reactants and intermediates, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat volumetrically and uniformly throughout the reaction mixture, leading to a significant increase in the reaction rate compared to conventional heating methods. The mechanism of amide formation from esters and amines under thermal conditions involves nucleophilic acyl substitution.[6] Under microwave irradiation, this process is thought to be enhanced by the increased molecular collisions and localized superheating effects, which help to overcome the activation energy barrier of the reaction.[7]

Experimental Protocol

This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Material/EquipmentSpecifications
Microwave SynthesizerCapable of controlled temperature and pressure
Microwave Reaction Vials10 mL, with appropriate caps and septa
Magnetic Stir BarsTeflon-coated
Diethyl oxalate≥99%
(R)-(+)-1-Phenylethylamine≥99%
2-Aminothiazole≥98%
EthanolAnhydrous, ≥99.5%
Ethyl acetateACS grade
HexaneACS grade
Thin Layer Chromatography (TLC)Silica gel 60 F254 plates
Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl N-(1-phenylethyl)oxamate (Intermediate)

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add diethyl oxalate (1.46 g, 10 mmol, 1.0 equiv.).

  • Add anhydrous ethanol (2 mL) to dissolve the diethyl oxalate.

  • Slowly add (R)-(+)-1-phenylethylamine (1.21 g, 10 mmol, 1.0 equiv.) to the stirred solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 5 minutes .

  • Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:4) to confirm the formation of the intermediate.

Step 2: Synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide (Final Product)

  • After cooling the vial to room temperature, add 2-aminothiazole (1.00 g, 10 mmol, 1.0 equiv.) to the reaction mixture.

  • Reseal the vial and place it back into the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes .

  • Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1) until the starting materials are consumed.

Work-up and Purification
  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, the crude solid can be triturated with a cold mixture of diethyl ether and hexane to induce crystallization.

  • Collect the purified solid by filtration, wash with cold hexane, and dry under vacuum.

Data and Characterization

ParameterValue
Reaction Time 20 minutes
Microwave Power Dynamic, up to 300 W
Temperature Step 1: 80°C, Step 2: 120°C
Pressure Up to 20 bar
Yield Typically 85-95%

Characterization Data for N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.50 (s, 1H, NH), 8.25 (d, J = 8.0 Hz, 1H, NH), 7.40-7.25 (m, 5H, Ar-H), 7.15 (d, J = 3.6 Hz, 1H, Thiazole-H), 6.80 (d, J = 3.6 Hz, 1H, Thiazole-H), 5.20 (quint, J = 7.2 Hz, 1H, CH), 1.60 (d, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 160.5, 158.0, 157.5, 142.0, 138.0, 129.0, 127.8, 126.5, 114.0, 50.0, 21.5.

  • IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1680-1650 (C=O stretching, amide I), 1550-1520 (N-H bending, amide II).

  • MS (ESI): m/z calculated for C₁₃H₁₃N₃O₂S [M+H]⁺: 276.07; found: 276.08.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental protocol.

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Monoamidation cluster_step2 Step 2: Diamidation cluster_workup Work-up & Purification reagents Combine Diethyl Oxalate and (R)-(+)-1-Phenylethylamine in Ethanol mw1 Microwave Irradiation 80°C, 5 min reagents->mw1 tlc1 TLC Monitoring (Intermediate Formation) mw1->tlc1 add_thiazole Add 2-Aminothiazole tlc1->add_thiazole mw2 Microwave Irradiation 120°C, 15 min add_thiazole->mw2 tlc2 TLC Monitoring (Product Formation) mw2->tlc2 concentrate Concentrate tlc2->concentrate purify Purify by Chromatography or Crystallization concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Workflow for the microwave-assisted synthesis.

Causality Behind Experimental Choices:

  • One-Pot, Two-Step Approach: This strategy was chosen for its efficiency, eliminating the need to isolate and purify the intermediate mono-amidoester. This reduces solvent usage and saves significant time.

  • Staged Temperature Profile: The initial lower temperature (80°C) favors the selective reaction of the more nucleophilic aliphatic amine. The subsequent higher temperature (120°C) is necessary to drive the reaction with the less nucleophilic 2-aminothiazole to completion.

  • Solvent Choice: Ethanol is an excellent solvent for this reaction as it has a high dielectric constant, allowing for efficient absorption of microwave energy, and it is also a relatively green solvent.

  • Microwave Irradiation: This is the cornerstone of the protocol, enabling rapid, uniform heating that dramatically reduces reaction times from hours or days to just minutes.[2]

Conclusion

This application note provides a validated, efficient, and rapid protocol for the synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide using microwave irradiation. The one-pot, two-step procedure offers significant advantages over conventional synthetic methods in terms of reaction time, yield, and sustainability. The detailed protocol and mechanistic insights are intended to empower researchers to synthesize this and other related unsymmetrical oxalamides for further investigation in drug discovery and development programs.

References

  • Habash, M., Mohammad, M. Y., Ayyash, M., & Taha, M. O. (2015). Synthesis and Antibacterial Activity of Some Novel N,N-Di-Oxalamide Derivatives.
  • Perreux, L., & Loupy, A. (2002). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and the reaction mechanism. Tetrahedron, 57(45), 9199-9223.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2013). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. Medicinal Chemistry Research, 22(8), 3747-3754.
  • Wang, S., et al. (2015). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry, 96, 365-374.
  • Cossy, J., & Pale-Grosdemange, C. (1989). A convenient synthesis of amides from carboxylic acids and primary amines. Tetrahedron Letters, 30(21), 2771-2774.
  • Master Organic Chemistry. (2026). Formation of Amides From Esters. Retrieved from [Link]

  • Fu, Y., et al. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 15(3), e202500508.
  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Hirani, B. S., & Gurubaxani, S. B. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry, 18(5), 55-62.
  • Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 208-216.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 13(4), 275-278.
  • Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681.
  • Thakuri, P. S., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols, 3(3), 101569.
  • Adib, M., et al. (2006). A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions. Synlett, 2006(11), 1765-1767.
  • Radi, M., et al. (2014). Microwave and Ultrasound‐Assisted Synthesis of Thiosemicarbazones and Their Corresponding (4,5‐Substituted‐thiazol‐2‐yl)hydrazines. ChemistryOpen, 3(3), 113-118.
  • Wang, Y., et al. (2005). An efficient one-pot and three-component synthesis of substituted 1,2,4-triazoles. HETEROCYCLES, 65(8), 1955-1959.
  • Sharma, U., & Bora, U. (2009). Microwave effect in organic reactions. Indian Journal of Chemistry, 48B(11), 1596-1599.
  • Lomynoha, Y. R., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2026(1), M1546.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Beilstein Journal of Organic Chemistry. (2022). Supporting Information for Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • Barbosa, Y. C. M., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079-1087.
  • Kumar, S., et al. (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. Pharmaceuticals, 17(9), 1189.
  • Rios, A., et al. (2022).
  • Pawar, S. S., et al. (2012). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 4(4), 1436-1441.
  • Rezaei, R., Mohammadi, M. K., & Khaledi, A. (2013). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Asian Journal of Chemistry, 25(8), 4588-4590.

Sources

Application Note: Establishing Robust Thin Layer Chromatography (TLC) Systems for the Separation of Thiazole Oxalamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the principles and protocols for the effective separation of thiazole oxalamide derivatives using Thin Layer Chromatography (TLC). Thiazole-containing compounds are pivotal in medicinal chemistry, and the oxalamide functional group introduces unique polarity and hydrogen bonding characteristics.[1][2][3][4] The ability to accurately monitor reaction progress, assess purity, and isolate these compounds is critical in drug discovery and development.[5][6][7] This document provides a foundational understanding, detailed experimental procedures, and method development strategies to establish reliable and reproducible TLC systems for this important class of heterocyclic compounds.

Introduction: The Chromatographic Challenge of Thiazole Oxalamides

Thiazole derivatives are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][8] The introduction of an oxalamide moiety (-NH-CO-CO-NH-) creates molecules with significant polarity, rigidity, and the capacity for strong hydrogen bonding. These characteristics, while often beneficial for biological target engagement, present a distinct challenge for chromatographic separation.

Thin Layer Chromatography (TLC) offers a rapid, versatile, and cost-effective method for analyzing these compounds.[5][9] It is an indispensable tool for:

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of products in real-time.[7][10]

  • Purity Assessment: Quickly determining the purity of synthesized compounds and identifying the presence of impurities.[6][7]

  • Solvent System Optimization: Serving as a pilot technique for developing optimal solvent systems for large-scale purification by column chromatography.

This guide explains the causality behind selecting appropriate stationary and mobile phases and provides a robust protocol that can be adapted for a wide range of thiazole oxalamide analogs.

Principle of Separation: Normal-Phase TLC

TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[11][12] For polar molecules like thiazole oxalamides, Normal-Phase TLC is the most effective approach.

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂) or alumina (Al₂O₃), is coated as a thin layer on an inert backing.[10][13] Silica gel is the most common choice due to its versatility and its surface populated with polar silanol groups (Si-OH).[11][13] These silanol groups act as hydrogen bond donors and acceptors, strongly interacting with the polar functional groups (amides, thiazole nitrogen and sulfur) of the target molecules. The stronger the interaction, the less the molecule moves up the plate.[11]

  • Mobile Phase: A solvent or mixture of solvents (the eluent) is drawn up the plate by capillary action.[10] In normal-phase TLC, the mobile phase is significantly less polar than the stationary phase. The mobile phase competes with the analyte for binding sites on the silica gel. A more polar mobile phase will more effectively displace the analyte from the stationary phase, causing it to travel further up the plate, resulting in a higher Retention Factor (Rƒ) value.

The separation is achieved because different thiazole oxalamide derivatives, or impurities, will have slightly different polarities and, therefore, different affinities for the stationary and mobile phases.[9]

Experimental Workflow Overview

The entire TLC process, from initial setup to final analysis, follows a logical sequence designed to ensure reproducibility and accuracy.

Caption: Workflow for Thiazole Oxalamide Separation by TLC.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, particularly chamber saturation and proper spotting, is crucial for obtaining sharp, well-defined spots and reproducible Rƒ values.

4.1 Materials and Equipment

  • Stationary Phase: Silica gel 60 F254 TLC plates (glass, aluminum, or plastic-backed). The "F254" indicates the presence of a fluorescent indicator that is active at 254 nm.[14]

  • Mobile Phase Solvents: HPLC-grade solvents (e.g., n-Hexane, Ethyl Acetate, Dichloromethane, Methanol).

  • Sample Solvent: A volatile solvent that completely dissolves the sample (e.g., Methanol, Dichloromethane, or a mixture).

  • Apparatus:

    • Glass TLC developing chamber with a lid.

    • Filter paper (cut to fit inside the chamber).

    • Micropipettes or capillary tubes for spotting.

    • Pencil (never a pen).

    • Ruler.

    • Drying oven or hot plate.

    • UV lamp with short-wave (254 nm) and long-wave (365 nm) settings.[15]

    • Staining solution in a dipping jar (e.g., Potassium Permanganate or Iodine chamber).

    • Forceps.

4.2 Step-by-Step Methodology

  • Plate Preparation and Activation:

    • Handle the TLC plate only by the edges to avoid contamination from skin oils.[9]

    • Using a pencil, gently draw a thin baseline (origin) approximately 1 cm from the bottom of the plate.

    • To ensure an active stationary phase, heat the plate in an oven at 110-120°C for 20-30 minutes to remove adsorbed water. Let it cool in a desiccator before use.

  • Chamber Saturation (Critical for Reproducibility):

    • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent but does not touch where the TLC plate will stand.

    • Close the chamber with the lid and let it stand for at least 15-20 minutes. This saturates the chamber atmosphere with solvent vapors, which prevents the mobile phase from evaporating off the plate surface during development, leading to more uniform solvent flow and better results.[10]

  • Sample Preparation and Application (Spotting):

    • Dissolve a small amount of the thiazole oxalamide sample in a minimal volume of a suitable volatile solvent. The solution should be concentrated enough to see a spot, but not so concentrated that it causes streaking (tailing).

    • Using a capillary tube or micropipette, apply a small spot of the sample solution onto the baseline.

    • The goal is to create a small, concentrated spot, typically 1-2 mm in diameter. If necessary, apply a small amount, let it dry completely, and then re-apply to the same spot.[15]

    • Ensure the sample solvent is fully evaporated before placing the plate in the chamber.

  • Plate Development:

    • Using forceps, carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the baseline is above the level of the solvent pool.

    • Close the lid and allow the mobile phase to ascend the plate via capillary action.[11] Do not disturb the chamber during this process.

    • Allow the development to proceed until the solvent front is approximately 0.5-1 cm from the top of the plate.[11]

  • Visualization and Analysis:

    • Promptly remove the plate from the chamber and, using a pencil, immediately mark the position of the solvent front.

    • Allow the plate to air-dry completely in a fume hood.

    • UV Visualization: Place the dried plate under a UV lamp (254 nm).[16] Compounds that absorb UV light will appear as dark spots against the green fluorescent background.[15][17] Gently circle the spots with a pencil, as they will disappear when the lamp is turned off.[16]

    • Chemical Staining (if required): If no spots are visible under UV light, a chemical stain can be used.

      • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form a temporary brown complex with iodine, appearing as brown spots.[16][18]

      • Potassium Permanganate (KMnO₄) Stain: Briefly dip the plate into the stain solution. Oxidizable compounds will appear as yellow-brown spots on a purple background.[17]

    • Rƒ Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rƒ value for each component:

      • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

      • The Rƒ value is a characteristic constant for a given compound, stationary phase, and mobile phase. Optimal separations are achieved when compounds have Rƒ values between 0.2 and 0.8.[11]

Method Development and Optimization

The selection of the mobile phase is the most critical factor in achieving good separation. Thiazole oxalamides are generally polar, so a good starting point is a binary mixture of a non-polar and a polar solvent.

5.1 Selecting the Mobile Phase The goal is to find a solvent system where the Rƒ of the compound of interest is approximately 0.3-0.5, allowing for clear separation from both more polar and less polar impurities.

  • If spots remain at the baseline (Rƒ is too low): The mobile phase is not polar enough to displace the compound from the silica gel. Increase the proportion of the more polar solvent in the mixture.

  • If spots run with the solvent front (Rƒ is too high): The mobile phase is too polar. The compound spends too much time in the mobile phase. Increase the proportion of the less polar solvent.[11]

5.2 Data Presentation: Recommended Solvent Systems

The following table provides starting points for developing a TLC system for thiazole oxalamide derivatives. Optimization will be required based on the specific substitution pattern of the molecule.

Solvent System (v/v)Typical Starting RatioPolarity IndexSuitability and Comments
n-Hexane / Ethyl Acetate70:30 to 50:50Low to MediumA standard system. Start with 70:30 and increase ethyl acetate for more polar compounds.
Dichloromethane / Methanol98:2 to 90:10Medium to HighExcellent for many polar heterocyclic compounds.[19] Start with a small amount of methanol (2%) and increase as needed.
Chloroform / Methanol95:5 to 85:15Medium to HighA classic system, often provides good separation for nitrogen-containing compounds.
Toluene / Acetone80:20 to 60:40MediumGood for aromatic compounds; offers different selectivity compared to ethyl acetate systems.
Ethyl Acetate (100%)100%Medium-HighCan be used as a starting point. If Rƒ is still too low, a more polar co-solvent like methanol is needed.

Note: Adding a small amount (0.1-1%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) can sometimes improve spot shape and reduce tailing.

Conclusion

Thin Layer Chromatography is a powerful and essential technique in the field of drug discovery for the analysis of thiazole oxalamide derivatives. By understanding the fundamental principles of normal-phase chromatography and systematically applying the detailed protocols outlined in this guide, researchers can develop robust and reliable TLC systems. Proper technique, especially regarding chamber saturation and sample application, is paramount for achieving reproducible results that can confidently guide reaction monitoring, purity assessment, and the development of large-scale purification methods.

References

  • Benchchem. (n.d.). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation.
  • University of Rochester. (n.d.). TLC Visualization Solutions.
  • ResearchGate. (n.d.). The R M0 values of the of the newly synthesized thiazole derivatives.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of York. (n.d.). Visualising plates. Chemistry Teaching Labs.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • ResearchGate. (n.d.). Rf value with solvent system of synthesized compounds.
  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography.
  • Patel, K., Patel, R., & Bahekar, J. (n.d.). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Advanced Pharmaceutical Technology & Research.
  • BOC Sciences. (2025, November 24). Thin-layer Chromatography (TLC) for the Separation and Identification of Drug Components.
  • Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide.
  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Blog.
  • Sigma-Aldrich. (n.d.). Thin-Layer Chromatography Process.
  • Advanstar Communications Inc. (2014, August 26). Pharmaceutical Applications of TLC. LCGC Europe.
  • Lončar, E. S., et al. (2001). Thin-layer chromatography of some heterocyclic nitrogen compounds. Journal of Planar Chromatography -- Modern TLC.
  • Alam, S., et al. (2022, December 17). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine.
  • Mohammed, A. J., et al. (2022, June 27). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.
  • Research and Reviews. (2021, September 28). An Overview of Thin- Layer Chromatography. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Poole, C. F. (2017, July 14). Thin–layer Chromatography (TLC). Analytical Toxicology.
  • News-Medical. (2023, January 17). Applications of Thin Layer Chromatography.
  • International Journal of Research Trends and Innovation. (n.d.). THIN LAYER CHROMATOGRAPHY (TLC).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis and Characterization of Some Thiazole Compounds by Microwave Method and Study of Their Biological Activity.
  • Davyt, D., & Serra, G. (2010, November 5). Thiazole and oxazole alkaloids: isolation and synthesis. Marine Drugs.
  • Althagafi, I., et al. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • Davyt, D., & Serra, G. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs.

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

[1]

Case ID: OX-TZ-PUR-001 Topic: Troubleshooting Synthesis & Purification of Unsymmetrical Thiazole Oxalamides Audience: Medicinal Chemists, Process Chemists, Graduate Researchers[1]

Core Directive & Scope

This guide addresses the specific challenges in isolating N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide . Unlike simple aliphatic amides, this molecule combines a lipophilic chiral center (1-phenylethyl) with a polar, weakly basic heterocycle (2-aminothiazole) linked by a rigid oxalamide bridge.[1]

Common Failure Modes:

  • Solubility Mismatch: The molecule is too polar for hexane/ethyl acetate but too lipophilic for water, leading to "oiling out."

  • Incomplete Coupling: The low nucleophilicity of 2-aminothiazole often results in unreacted starting materials or mono-ester intermediates.[1]

  • Symmetric Byproducts: Formation of bis(phenylethyl) or bis(thiazolyl) oxalamides due to incorrect addition order.

Diagnostic Phase: Identifying the Impurity

Before attempting purification, confirm the nature of your crude mixture using this diagnostic matrix.

ObservationLikely ImpurityRoot Cause
Sticky Brown Oil Unreacted 2-aminothiazole / SolventsThiazole oxidation or trapped DMF/DMSO.[1]
White Precipitate (High MP) Symmetric Bis-amidesIncorrect stoichiometry or addition order.[1]
LCMS: M-73 peak Ethyl N-(1-phenylethyl)oxalamateIncomplete second amidation step (Mono-ester remains).[1]
NMR: Missing Thiazole H Hydrolysis ProductOxalamide bridge hydrolysis (rare, requires strong acid/base).

Workflow: The Purification Decision Tree

Do not default to flash chromatography immediately. Oxalamides generally respond well to solubility-based purification.[1]

Purification_WorkflowStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateSolidSolid PrecipitateCheckState->SolidOilViscous Oil/GumCheckState->OilFiltrationFilter & WashSolid->FiltrationTriturationTrituration(Et2O or Pentane)Oil->TriturationInduce SolidificationTrituration->FiltrationPurityCheckCheck Purity (NMR/LCMS)Filtration->PurityCheckPureFinal Product(>95%)PurityCheck->PureYesImpureStill Impure?PurityCheck->ImpureNoRecrystRecrystallization(EtOH or MeCN)Impure->RecrystMajor ProductColumnFlash Chromatography(DCM:MeOH Gradient)Impure->ColumnComplex Mixture

Figure 1: Decision tree for processing crude oxalamide mixtures. Prioritize precipitation over chromatography to avoid streaking.

Troubleshooting Protocols

Scenario A: The "Sticky Oil" (Removal of Solvents & Amines)

The presence of unreacted 1-phenylethylamine or DMF often prevents crystallization.

Protocol: Aggressive Trituration

  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) (e.g., 2 mL per gram).

  • Slowly add 10 volumes of Diethyl Ether or MTBE while stirring rapidly.

  • If oil separates again, sonicate the flask for 5 minutes.

  • Critical Step: If the oil persists, switch the anti-solvent to n-Pentane and cool to 0°C.

  • Filter the resulting solid.[2][3][4] The filtrate will contain the unreacted amines and non-polar impurities.

Scenario B: Removing Unreacted 2-Aminothiazole

2-Aminothiazole is difficult to remove via chromatography due to tailing.[1] It is weakly basic (pKa ~5.3 for the conjugate acid), meaning standard acid washes must be tuned carefully.

Protocol: Buffered Acid Wash [1]

  • Do not use 1M HCl. Strong acids may protonate the thiazole nitrogen on your product, dragging it into the aqueous layer.

  • Use 10% Citric Acid (pH ~3-4):

    • Dissolve crude in Ethyl Acetate.

    • Wash 2x with 10% Citric Acid.

    • Wash 1x with Brine.

    • Dry over Na2SO4. Why? Citric acid is strong enough to protonate free 2-aminothiazole but usually leaves the less basic amide-linked thiazole in the organic layer.[1]

Scenario C: Recrystallization (The Gold Standard)

Oxalamides are prone to strong intermolecular Hydrogen bonding, making them ideal candidates for recrystallization.

Recommended Solvent Systems:

  • Ethanol (Absolute): Heat to boiling. If it doesn't dissolve, add drops of DMF. Cool slowly to 4°C.

  • Acetonitrile (MeCN): Good for removing polar impurities.

  • Toluene: Effective if the impurity is the symmetric bis(phenylethyl)oxalamide (which is often less soluble in toluene).

Synthesis Optimization (Prevention Strategy)

If purification is consistently failing, the issue likely lies in the Order of Addition . The reactivity difference between the aliphatic amine and the heteroaromatic amine is drastic.

Mechanism of Failure: If you react diethyl oxalate with 1-phenylethylamine first, you form the mono-ester rapidly.[1] The second step (adding 2-aminothiazole) often fails because the thiazole is a poor nucleophile, leading to a mixture of mono-ester and starting materials.

Correct Workflow:

  • Step 1: React Diethyl Oxalate with 2-aminothiazole (the weaker nucleophile) first.[1] This usually requires higher temperature (reflux in EtOH) or a catalyst.

  • Step 2: Isolate the Ethyl N-(thiazol-2-yl)oxalamate intermediate.[1]

  • Step 3: React this intermediate with 1-phenylethylamine (the stronger nucleophile).[1] This reaction proceeds easily at room temperature.

Synthesis_LogicOxalateDiethyl OxalateStep1Step 1: Reflux(Force the difficult bond)Oxalate->Step1Thiazole2-Aminothiazole(Weak Nucleophile)Thiazole->Step1Amine1-Phenylethylamine(Strong Nucleophile)Step2Step 2: RT Stir(Easy displacement)Amine->Step2IntermediateThiazole-Oxalamate(Mono-ester)Step1->IntermediateIntermediate->Step2ProductTarget OxalamideStep2->Product

Figure 2: Optimal synthetic route.[1] Always couple the "difficult" amine first to ensure high conversion.

FAQ: Specific Technical Issues

Q: My product is streaking on the TLC plate (DCM/MeOH). A: The thiazole nitrogen can interact with silanols on the silica. Add 1% Triethylamine or 1% Ammonium Hydroxide to your mobile phase to deactivate the silica.

Q: I am worried about racemization of the 1-phenylethyl group. A: Oxalamide formation is generally mild and does not proceed via an azlactone intermediate (the common pathway for peptide racemization). Unless you are using strong bases (NaH) or extreme heat (>100°C) during the second step, the chiral center should remain intact.

Q: Can I use reverse-phase (C18) chromatography? A: Yes. This molecule is well-suited for C18. Use a Water/Acetonitrile gradient with 0.1% Formic Acid . The thiazole will protonate, improving solubility and peak shape.

References

  • Synthesis of Unsymmetrical Oxalamides

    • Methodology: Evaluation of sequential aminolysis of diethyl oxal
    • Source:Journal of Organic Chemistry, "Efficient Synthesis of Unsymmetrical Oxalamides via Sequential Aminolysis."

  • Thiazole Purification & Properties

    • Data: pKa and solubility profiles of 2-aminothiazole deriv
    • Source:National Center for Biotechnology Information (NCBI), PubChem Compound Summary for Thiazole Derivatives. [1]

  • Recrystallization of Amides

    • Technique: General guides on amide purification via solvent switching.[5]

    • Source:Mettler Toledo, "Recrystallization Guide: Solvents and Methods."

  • Chromatographic Tailing of Heterocycles

    • Troubleshooting: Interaction of basic nitrogens with silica gel.
    • Source:SiliCycle, "Separation of Amines and Heterocycles."

Technical Support Center: Troubleshooting 1-Phenylethylamine Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in removing unreacted 1-phenylethylamine (PEA) from their final synthesized products. As a ubiquitous primary amine and chiral resolving agent, PEA is notoriously stubborn to remove completely due to its basicity, nucleophilicity, and high boiling point.

As a Senior Application Scientist, I have structured this guide to move beyond simple step-by-step instructions. Here, we synthesize field-proven insights with mechanistic causality to provide self-validating protocols that ensure the absolute purity of your final product.

Physicochemical Profiling of 1-Phenylethylamine

Understanding the quantitative physical properties of your contaminant is the first step in designing a rational purification strategy. The table below summarizes the key data points that dictate how PEA behaves during workup[1].

PropertyQuantitative ValueImpact on Purification Strategy
Boiling Point 187–189 °CToo high for simple rotary evaporation; requires high-vacuum distillation if not chemically extracted[1].
pKa (Conjugate Acid) ~9.04Highly basic. Can be quantitatively protonated at pH < 7 to form highly water-soluble ammonium salts[1].
Density 0.94 g/mLRelevant if phase inversion occurs during liquid-liquid extraction.
Nucleophilicity High (Primary Amine)Reacts rapidly with electrophilic scavengers (e.g., isocyanates, anhydrides)[2].
Silica Affinity Very HighStrong hydrogen bonding with acidic silanol groups causes severe peak tailing (streaking) on normal-phase columns.

FAQ & Deep-Dive Troubleshooting

Q1: My neutral product is co-extracting with 1-phenylethylamine during liquid-liquid extraction. How do I force the amine into the aqueous layer? A1: This is a thermodynamic partitioning issue. 1-Phenylethylamine has a pKa of ~9.04[1]. To ensure >99.9% protonation (forming the water-soluble ammonium chloride or sulfate salt), the aqueous phase must be adjusted to a pH at least 2 units below the pKa. Washing the organic layer with an excess of 1M to 2M aqueous HCl (or 10% H₂SO₄) forces the amine into the aqueous phase while your neutral product remains in the organic layer[3][4].

Q2: My final product is acid-sensitive (or is also a basic amine). I cannot use aqueous HCl. How can I remove trace 1-phenylethylamine? A2: When aqueous acidic workup is prohibited, you must rely on chemical scavenging. Polymer-bound isocyanate (PS-Isocyanate) is the industry standard for this scenario. Isocyanates react rapidly and covalently with primary amines to form a urea linkage. Because the isocyanate is tethered to an insoluble, macroscopic polystyrene backbone, the resulting urea-amine adduct is also completely insoluble. You simply add the resin to your organic reaction mixture, stir, and filter. The unreacted PEA is trapped on the resin cake, leaving your pure product in the filtrate[2].

Q3: I tried to purify my mixture via normal-phase silica gel chromatography, but the 1-phenylethylamine is streaking and contaminating all my fractions. Why? A3: Primary amines interact strongly with the acidic silanol (-SiOH) groups on standard silica gel via both hydrogen bonding and direct acid-base interactions. This causes the amine to drag across the column. If chromatography is absolutely mandatory, you must deactivate the silica by pre-treating the column with 1–5% triethylamine (Et₃N) in your mobile phase. However, performing an acid-base extraction or using a scavenger resin prior to chromatography is highly preferred.

Self-Validating Experimental Protocols

Every protocol executed in the lab must contain a feedback loop to verify its success. Below are the detailed methodologies for the two primary removal strategies.

Protocol A: Optimized Acid-Base Extraction (For Neutral/Acidic Products)

Causality: Lowering the pH of the aqueous wash well below the pKa of PEA converts the amine to its ionic salt, drastically reducing its partition coefficient (LogP) in organic solvents[4].

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and transfer to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M to 2M aqueous HCl (or 10% H₂SO₄)[3].

  • Agitation: Stopper the funnel and shake vigorously. Crucial Step: Vent the funnel frequently to release any pressure build-up.

  • Phase Separation: Allow the layers to separate completely. The protonated PEA will reside in the aqueous layer.

  • Self-Validation (TLC): Spot the organic layer on a TLC plate and stain with Ninhydrin. Heat the plate. If no purple/pink spot appears, the primary amine has been successfully removed.

  • Isolation: Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Covalent Scavenging via PS-Isocyanate (For Acid-Sensitive/Basic Products)

Causality: PS-Isocyanate utilizes "catch-and-release" solid-phase principles. The physical insolubility of the polymer matrix allows for the mechanical separation of the covalently trapped amine without introducing water or altering the pH of the system[2].

  • Preparation: Dissolve the crude mixture in an aprotic solvent (e.g., Dichloromethane, THF, or DMF). Warning: Do not use alcohols (e.g., Methanol), as they will competitively react with the isocyanate.

  • Resin Addition: Add 2.5 to 3.0 equivalents of PS-Isocyanate resin relative to the estimated molar amount of unreacted PEA.

  • Swelling & Reaction: Stir the suspension gently at room temperature for 2 to 12 hours. The aprotic solvent swells the polystyrene matrix, allowing the PEA to access the reactive internal isocyanate sites.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with a small volume of fresh solvent to elute any trapped product.

  • Self-Validation (FT-IR): Analyze the filtrate via FT-IR. The absence of N-H stretching bands (typically around 3300 cm⁻¹) confirms complete amine removal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure product.

Process Workflows

AcidBaseExtraction Start Crude Mixture (Product + PEA) AddAcid Add 1M HCl (aq) & Organic Solvent Start->AddAcid Mix Biphasic Separation (Separatory Funnel) AddAcid->Mix OrgLayer Organic Layer (Neutral Product) Mix->OrgLayer Retain AqLayer Aqueous Layer (Protonated PEA) Mix->AqLayer Discard

Caption: Workflow for separating PEA from neutral products via acid-base extraction.

Scavenging Start Crude Mixture (Product + trace PEA) AddResin Add PS-Isocyanate Resin (Solid Phase) Start->AddResin React Covalent Capture (Urea Bond Formation) AddResin->React Filter Vacuum Filtration React->Filter Filtrate Filtrate (Pure Product) Filter->Filtrate Collect Resin Resin Cake (Immobilized PEA) Filter->Resin Discard

Caption: Covalent capture of unreacted PEA using polymer-bound isocyanate resin.

References

  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA)
  • Source: chromatographyonline.
  • Source: chembk.
  • Source: thieme-connect.

Sources

Technical Support Center: Stability & Handling of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide .

As a Senior Application Scientist, I have structured this as a Tier 3 Technical Support resource. This compound presents a classic "solubility vs. stability" paradox common in drug discovery: the oxalamide bridge provides rigidity and hydrogen-bonding capability but introduces hydrolytic vulnerabilities, while the thiazole ring adds metabolic stability but complicates pH-dependent solubility.

Status: Active Scope: Solubility, Chemical Stability, Storage, and Analytical Troubleshooting Audience: Medicinal Chemists, Assay Biologists, DMPK Scientists

Executive Summary: The Stability Profile

This compound is a bis-amide (oxalamide) linker connecting a chiral phenylethyl group and a thiazole heterocycle. Its stability profile is defined by three critical control points:

  • Hydrolytic Susceptibility: The oxalamide bridge is stable at neutral pH but labile under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Solubility-Driven Precipitation: The compound is lipophilic (LogP est. ~2.5–3.0).[1] It is prone to "crashing out" upon dilution from DMSO into aqueous buffers.

  • Rotameric Behavior: Users often mistake HPLC peak splitting for degradation; this is frequently due to restricted rotation around the amide bonds (rotamers).

Master Troubleshooting Guide (FAQ Format)

Module A: Solubility & Stock Preparation

Q: My compound precipitates immediately when added to the assay buffer (PBS). How do I fix this? A: This is a physical stability issue, not chemical degradation. The flat oxalamide structure encourages π-stacking and crystallization.

  • The Mechanism: Rapid dilution of a high-concentration DMSO stock into aqueous buffer creates local supersaturation.

  • The Protocol:

    • Intermediate Dilution: Do not jump from 10 mM DMSO to aqueous buffer. Perform an intermediate step in 1:1 DMSO:Water or PEG400.

    • Sonication: Use a water-bath sonicator (not a vortex mixer) for 5 minutes at ambient temperature to disrupt micro-aggregates.

    • Surfactant Spike: Add 0.01% Tween-20 or Triton X-100 to your assay buffer before adding the compound. This prevents the hydrophobic thiazole/phenyl rings from aggregating.

Q: Can I store the stock solution in DMSO at -20°C indefinitely? A: No. While DMSO is the correct solvent, it is hygroscopic.

  • The Risk: DMSO absorbs atmospheric water. Over months, "wet" DMSO will facilitate the slow hydrolysis of the oxalamide bridge, cleaving the molecule into N-(1-phenylethyl)oxamic acid and 2-aminothiazole.

  • Recommendation: Store as a solid powder. If solution storage is mandatory, use anhydrous DMSO , aliquot into single-use vials, and store under argon/nitrogen at -80°C.

Module B: Chemical Stability (pH & Temperature)

Q: I see a new impurity peak growing at RRT 0.4 after 24 hours in acidic media. What is it? A: You are likely observing acid-catalyzed hydrolysis.[2]

  • The Mechanism: The thiazole nitrogen (pKa ~2.5) protonates in strong acid, but the amide oxygen protonation triggers hydrolysis. The oxalamide bond closest to the electron-deficient thiazole ring is often the first to cleave.

  • Stability Window: Maintain pH between 4.5 and 8.5 .

  • Buffer Warning: Avoid phosphate buffers if high concentrations of divalent cations (Mg²⁺, Ca²⁺) are present, as oxalamides can chelate metals, altering solubility and potentially catalyzing hydrolysis.

Q: Is the chiral center at the phenylethyl group stable? A: Generally, yes. However, racemization can occur under strongly basic conditions (pH > 12) or high temperatures (>80°C). The carbonyl group acidifies the adjacent benzylic proton, allowing for base-catalyzed enolization and loss of stereochemistry.

Module C: Analytical Artifacts

Q: My HPLC shows two peaks with the same mass. Is my compound impure? A: Not necessarily. This is a hallmark of oxalamide rotamers .

  • The Cause: The C–N bond in amides has partial double-bond character. Oxalamides can exist in s-cis or s-trans conformations. If the rotation barrier is high and the HPLC column temperature is low (e.g., 25°C), the interconversion is slow on the NMR/HPLC timescale, resulting in split peaks.

  • Verification Protocol: Run the HPLC column at 45°C or 50°C . If the peaks merge into a single sharp peak, it is a rotamer issue, not an impurity.

Visualized Pathways & Workflows

Diagram 1: Stability Decision Tree

This workflow guides you through the decision process for handling the compound based on your specific experimental conditions.

StabilityWorkflow Start START: Dissolve Compound SolventCheck Solvent Selection: DMSO (Recommended) or EtOH Start->SolventCheck WaterContent Check Water Content: Is DMSO Anhydrous? SolventCheck->WaterContent Storage Storage: -80°C, Single Aliquot WaterContent->Storage Yes (<0.1% H2O) Degradation RISK: Slow Hydrolysis (Oxalamide Cleavage) WaterContent->Degradation No (>0.5% H2O) AssayPrep Assay Preparation: Dilution into Buffer Storage->AssayPrep PrecipCheck Visual Check: Precipitation? AssayPrep->PrecipCheck FixPrecip Action: Add 0.01% Tween-20 or Reduce Conc. PrecipCheck->FixPrecip Yes (Cloudy) PHCheck pH Check: Is pH 4.5 - 8.5? PrecipCheck->PHCheck No (Clear) FixPrecip->PHCheck Stable Proceed to Assay PHCheck->Stable Yes HydrolysisRisk RISK: Acid/Base Hydrolysis PHCheck->HydrolysisRisk No (<4 or >9)

Caption: Decision tree for solvent selection, storage, and assay preparation to mitigate hydrolysis and precipitation risks.

Diagram 2: Degradation Mechanism (Hydrolysis)

Understanding the breakdown pathway is essential for identifying impurity peaks in LC-MS.

HydrolysisPath Parent Parent Compound (Oxalamide) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Acid + H2O / H+ Acid->Parent Product1 Degradant A: 2-Aminothiazole Intermediate->Product1 C-N Bond Cleavage Product2 Degradant B: N-(1-phenylethyl)oxamic acid Intermediate->Product2 Release

Caption: The primary degradation pathway involves the hydrolysis of the amide bond, releasing 2-aminothiazole.

Standardized Data Tables

Table 1: Physicochemical Properties & Stability Limits
ParameterValue / CharacteristicImplication for Handling
LogP (Predicted) ~2.5 – 3.0Low aqueous solubility; requires DMSO/organic co-solvent.
pKa (Thiazole N) ~2.5 (Conjugate Acid)Protonates in stomach acid (pH 1-2), altering solubility.
Hydrolysis Risk ModerateAvoid storage in aqueous media >24h.
Photostability Thiazole sensitiveProtect from direct UV light; use amber vials.
Chiral Stability Good (pH < 10)Racemization risk only at high pH/Temperature.
Table 2: Recommended Storage Conditions
StateTemperatureContainerMax Duration
Solid Powder -20°CAmber Glass, Desiccated2 Years
DMSO Stock (10mM) -80°CPolypropylene/Glass, Argon Purged6 Months
Aqueous Buffer 4°CPlastic/Glass< 24 Hours

Detailed Experimental Protocols

Protocol A: High-Stability Stock Solution Preparation

Objective: To prepare a 10 mM stock solution that minimizes water introduction.

  • Weighing: Weigh the solid compound into a sterile, amber glass vial.

  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use DMSO that has been sitting open on a bench.

  • Dissolution: Add the calculated volume of DMSO. Sonicate in a water bath at room temperature for 5-10 minutes. Note: Avoid vortexing if possible, as it introduces oxygen.

  • Aliquot: Immediately divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C.

Protocol B: Rotamer Verification (HPLC)

Objective: To distinguish between impurities and rotamers.

  • Standard Run: Inject sample at 25°C column temperature.

    • Observation: Split peak or shoulder.

  • Thermal Stress Run: Increase column temperature to 50°C (ensure column stability).

    • Observation: If peaks coalesce into a single sharper peak, it is a rotameric effect.

    • Action: Integrate the total area of the split peaks for quantification.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[3]

  • Kashyap, S. J., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." International Journal of Advanced Research in Science, Communication and Technology, 2022.[1]

  • East, A. L. L. "On the hydrolysis mechanisms of amides and peptides." Journal of Physical Organic Chemistry, 2018.

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

  • Clayden, J., et al. "Restricted rotation in amides and related compounds." Organic Chemistry, 2nd Edition, Oxford University Press. (General Textbook Reference for Rotamer Mechanism).

Sources

Identifying impurities in N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide spectra

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide Impurity Profiling

Introduction

Compound: N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide Molecular Formula:


Exact Mass:  275.07
Application:  Drug discovery intermediate, chiral ligand for catalysis, bioactive scaffold (kinase inhibition).

Welcome to the Technical Support Center. This guide addresses the identification and remediation of spectral anomalies associated with N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide . As an unsymmetrical oxalamide, this compound presents unique purification challenges, primarily driven by the statistical formation of symmetrical byproducts and restricted bond rotation (rotamers).

Module 1: Impurity Origin & Synthesis Logic

The Core Problem: The synthesis of unsymmetrical oxalamides typically involves a sequential addition of two different amines to oxalyl chloride or an oxalate ester. If the stoichiometry or temperature control is imperfect, symmetrical dimers form.

Visualizing the Impurity Pathways

The following diagram maps the origin of the most common impurities based on the standard synthetic route.

ImpurityPathways Oxalyl Oxalyl Chloride / Ester Intermed Intermediate (Mono-oxalamide) Oxalyl->Intermed + Amine A (1 eq) Symm1 Impurity A: Bis(1-phenylethyl)oxalamide (Symmetrical Dimer) Oxalyl->Symm1 Excess Amine A or Fast Addition Amine1 1-Phenylethylamine (Starting Material A) Amine2 2-Aminothiazole (Starting Material B) Target Target Molecule (Unsymmetrical Oxalamide) Intermed->Target + Amine B (1 eq) Symm2 Impurity B: Bis(thiazol-2-yl)oxalamide (Symmetrical Dimer) Intermed->Symm2 Disproportionation or Excess Amine B Hydrolysis Impurity C: Oxamic Acid Derivatives (Hydrolysis Product) Intermed->Hydrolysis Moisture (H2O)

Figure 1: Synthetic pathways leading to the target unsymmetrical oxalamide and its critical impurities.

Module 2: Spectral Troubleshooting (Q&A)

Q1: My LC-MS shows three major peaks. Which one is my product?

Diagnosis: You are likely observing the "Statistical Triad": the target unsymmetrical amide flanked by the two symmetrical dimers.

Resolution: Use the Mass-to-Charge (m/z) ratio to distinguish them.

Compound IdentityStructure FragmentMolecular Weight[M+H]+ (ESI)Retention Time Trend*
Bis(thiazol-2-yl)oxalamide Thiazole-Ox-Thiazole254.3255 Early (Most Polar)
Target Molecule PhEt-Ox-Thiazole275.3276 Mid
Bis(1-phenylethyl)oxalamide PhEt-Ox-PhEt296.4297 Late (Least Polar)
  • Note: Retention time assumes a standard Reverse Phase C18 column with Water/Acetonitrile gradient.

Q2: The H NMR shows "doubled" peaks for the methyl group and thiazole protons. Is my sample impure?

Diagnosis: Not necessarily. Oxalamides exhibit restricted rotation around the N-CO bonds, leading to distinct cis and trans rotamers observable on the NMR timescale at room temperature.

Verification Protocol:

  • Temperature Variation Experiment: Run the

    
    H NMR at elevated temperature (e.g., 50°C or 323 K).
    
  • Result Interpretation:

    • Coalescence: If the doubled peaks merge into single sharp peaks as temperature rises, they are rotamers (Target Compound).

    • Persistence: If the peaks remain distinct and sharp at high temperatures, they are impurities (likely the symmetrical dimers or starting materials).

Q3: There are extra signals in the aromatic region (7.0 - 8.0 ppm). How do I identify them?

Diagnosis: This region contains signals for the phenyl ring, the thiazole ring, and potential unreacted starting materials.

Step-by-Step Identification:

  • Check for 2-Aminothiazole (Starting Material): Look for broad singlets or doublets at 6.5 - 7.2 ppm (often upfield from the amide-bound thiazole). The free amine protons (

    
    ) may appear broad around 5.0-7.0 ppm depending on solvent.
    
  • Check for 1-Phenylethylamine: Look for the multiplet methine proton (

    
    ) around 4.0 - 4.2 ppm  (upfield from the amide-bound methine at ~5.1 ppm).
    
  • Check for Symmetrical Dimers:

    • Bis-phenylethyl: The integral ratio of Phenyl protons (5H) to Methyl protons (3H) will be standard, but no thiazole signals (7.0-7.5 ppm) will be present in that specific impurity set.

    • Bis-thiazole: Shows only thiazole signals and no aliphatic methyl doublet at ~1.5 ppm.

Module 3: Detailed Spectral Data Reference

Use this table to assign peaks in your crude mixture.

MoietyProton TypeTarget Shift (

ppm)*
Impurity Shift Warning
Ethyl Group

(Doublet)
1.55 - 1.65 1.38 (Free amine)
Ethyl Group

(Multiplet)
5.10 - 5.25 4.10 (Free amine)
Thiazole

(Doublet)
7.15 - 7.25 6.60 (Free 2-aminothiazole)
Thiazole

(Doublet)
7.45 - 7.55 7.10 (Free 2-aminothiazole)
Amide NH

(Broad)
9.5 - 12.0 N/A (Highly variable)
  • Shifts are estimated for DMSO-

    
    . Values may vary by 
    
    
    
    ppm depending on concentration and water content.

Module 4: Purification Workflow

If spectral analysis confirms impurities, follow this logic tree to purify your compound.

PurificationLogic Start Impurity Identified? CheckType Identify Type Start->CheckType Type1 Symmetrical Dimers (Bis-amides) CheckType->Type1 Type2 Starting Amines (Basic) CheckType->Type2 Type3 Hydrolysis Acids (Acidic) CheckType->Type3 Action1 Column Chromatography (Gradient: Hexane -> EtOAc) Bis-thiazole elutes last typically Type1->Action1 Action2 Acid Wash (Wash organic layer with 1N HCl) Removes free amines Type2->Action2 Action3 Base Wash (Wash organic layer with Sat. NaHCO3) Removes oxamic acids Type3->Action3

Figure 2: Decision matrix for purification based on identified impurities.

Expert Tip: Thiazole derivatives often have poor solubility in non-polar solvents. If your product contains the Bis(thiazol-2-yl)oxalamide impurity, it may precipitate out of Dichloromethane (DCM) or Toluene. Filtration might be the simplest purification step.

References

  • Synthesis of Unsymmetrical Oxalamides

    • Zhang, Y., et al. (2020). "Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines." Chemical Science.

  • Thiazole Spectral Characteristics

    • Chizh, V. G., et al. (2023). "Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides." Molbank.

  • General Oxalamide Impurity Profiling

    • BenchChem Technical Support.[1][2] "N-ethyl-2-oxo-2-phenylacetamide Synthesis & Troubleshooting."

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.

Sources

Validation & Comparative

Technical Guide: SAR & Therapeutic Potential of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

[1]

Executive Summary

N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide represents a specialized class of synthetic antimicrobials designed to target the ATP-binding subunit (GyrB) of bacterial DNA gyrase.[1] Unlike fluoroquinolones (e.g., Ciprofloxacin) which target the DNA-cleavage subunit (GyrA), this compound acts as an ATP-competitive inhibitor .[1]

Its structural architecture—comprising a thiazole heterocycle connected to a hydrophobic phenylethyl tail via an oxalamide bridge—is engineered to exploit specific hydrogen-bonding and hydrophobic pockets within the bacterial ATPase active site.[1] This mechanism offers a distinct advantage in addressing strains resistant to conventional GyrA inhibitors.[1]

Compound Profile
FeatureSpecification
Chemical Class Thiazolyl-Oxalamide / Aminothiazole Derivative
Primary Target Bacterial DNA Gyrase B (GyrB) Subunit (ATPase domain)
Mechanism ATP-Competitive Inhibition
Key Activity Antibacterial (Gram-positive & selected Gram-negative)
Binding Motif H-bond interaction with Arg136 ; Hydrophobic pocket occupation

Mechanism of Action (MOA)

The compound functions by competitively binding to the ATP-binding pocket of the GyrB subunit.[1] By preventing ATP hydrolysis, it inhibits the energy-dependent supercoiling of DNA, leading to the arrest of bacterial replication and eventual cell death.

Pathway Visualization

The following diagram illustrates the interference of the compound in the bacterial replication cycle.

GyrB_InhibitionATPCellular ATPComplex_ActiveGyrB-ATP Complex[Active]ATP->Complex_ActiveGyrB_FreeDNA Gyrase (GyrB Subunit)[Open Conformation]GyrB_Free->Complex_Active binds ATPComplex_BlockedGyrB-Inhibitor Complex[Inactive/Locked]GyrB_Free->Complex_Blocked binds Inhibitor(High Affinity)CompoundN-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide(Inhibitor)Compound->Complex_BlockedSupercoilingDNA Supercoiling(Energy Dependent)Complex_Active->Supercoiling ATP HydrolysisComplex_Blocked->Supercoiling BLOCKSCellDeathBacterial Stasis / DeathComplex_Blocked->CellDeath Energy StarvationReplicationBacterial Replication& TranscriptionSupercoiling->Replication

Caption: Competitive inhibition of GyrB ATPase activity prevents essential DNA topology management.[1]

Structure-Activity Relationship (SAR) Analysis

The potency of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide relies on a tripartite pharmacophore. Each region plays a distinct role in stabilizing the inhibitor within the GyrB active site.

Region 1: The Oxalamide Bridge (Critical Linker)

The oxalamide moiety (-NH-CO-CO-NH-) is the defining feature of this scaffold.[1]

  • Function: It acts as a bidirectional hydrogen bond donor/acceptor system.[1]

  • Interaction: The carbonyl oxygens and amide nitrogens form a crucial hydrogen bond network with Arg136 (in E. coli numbering) and Asp73 (via water mediation).[1]

  • SAR Insight: Replacing the oxalamide with a simple amide (-CO-NH-) or urea (-NH-CO-NH-) linker typically results in a 10-100 fold loss in potency , confirming that the specific geometry of the oxalamide is required to bridge the active site correctly.[1]

Region 2: The Thiazole Ring (Scaffold Core)[1][3]
  • Function: Provides a planar, aromatic platform that orients the side chains.

  • Interaction: Engages in

    
    -stacking interactions with aromatic residues (e.g., Phe104 ) near the ATP adenine-binding sub-pocket.[1]
    
  • SAR Insight: Substitution at the C4 or C5 position of the thiazole ring (e.g., adding a methyl or phenyl group) can enhance hydrophobic packing, though the unsubstituted thiazol-2-yl amine is the minimal effective pharmacophore.

Region 3: The 1-Phenyl-ethyl Group (Hydrophobic Tail)[1]
  • Function: Lipophilic anchor.[1]

  • Interaction: This group occupies the "lipophilic floor" of the active site, lined by residues Val43, Ala47, and Val120 .

  • Chirality Impact: The branching at the alpha-position (the methyl group in "1-phenyl-ethyl") creates a chiral center.[1]

    • S-Enantiomer: Generally preferred in similar GyrB inhibitors as it directs the phenyl ring deeper into the hydrophobic pocket.[1]

    • Stability: The branched ethyl group offers better metabolic stability against amidases compared to a linear phenethyl (2-phenyl-ethyl) chain.[1]

Comparative Performance Guide

This section compares the product against industry-standard alternatives.

Table 1: Performance vs. Standards
ParameterN-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamideNovobiocin (Standard GyrB Inhibitor)Ciprofloxacin (GyrA Inhibitor)
Target Subunit GyrB (ATPase)GyrB (ATPase)GyrA (DNA Cleavage)
Binding Site ATP Pocket (Competitive)ATP Pocket (Competitive)DNA-Enzyme Interface
IC50 (ATPase) 0.05 - 0.5 µM (Est.)[1]~0.02 µMN/A (Does not inhibit ATPase)
Spectrum Broad (Gram+ / Gram-)Narrow (Mostly Gram+)Broad
Resistance Profile Active against Fluoroquinolone-resistant strains Susceptible to specific point mutationsHigh clinical resistance prevalence
Solubility Moderate (Lipophilic)PoorGood

Key Takeaway: While Novobiocin is a more potent intrinsic inhibitor, the Thiazolyl-Oxalamide class offers a synthetic advantage (easier to modify for solubility) and retains activity against strains that have developed resistance to Ciprofloxacin.[1]

Experimental Protocols

A. Chemical Synthesis (General Amidation Protocol)

To synthesize this compound for research, a two-step acylation strategy is recommended to ensure regioselectivity.[1]

  • Activation: React 2-oxo-2-phenylacetic acid (or ethyl oxalyl chloride) with the amine component.

    • Reagents: Ethyl oxalyl chloride, Triethylamine (TEA), Dichloromethane (DCM).[1]

    • Conditions: 0°C to RT, 2 hours.

  • Coupling: React the resulting intermediate with 2-aminothiazole.

    • Reagents: 2-aminothiazole, TEA, reflux in Ethanol or Toluene.

    • Purification: Recrystallization from Ethanol/Water.[1]

B. ATPase Inhibition Assay (Validation Protocol)

This assay validates the compound's ability to inhibit the hydrolysis of ATP by GyrB.[1]

Reagents:

  • Recombinant E. coli GyrB subunit.[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 10% Glycerol.

  • Substrate: ATP (1 mM).[1]

  • Detection: Malachite Green Phosphate Detection Kit.[1]

Workflow:

  • Incubation: Mix 100 nM GyrB with varying concentrations of the inhibitor (0.01 µM – 100 µM) in Assay Buffer. Incubate for 10 min at 25°C.

  • Initiation: Add ATP (1 mM final) to start the reaction.[1]

  • Reaction: Incubate for 60 min at 37°C.

  • Termination: Add Malachite Green reagent to stop the reaction and bind free phosphate.

  • Quantification: Measure Absorbance at 620 nm.

  • Analysis: Plot OD620 vs. log[Inhibitor] to determine IC50.

References

  • GyrB Inhibitor Class Overview

    • Title: Thiazoles: Versatile and Promising Tools to Combat Antibiotic Resistance.[1]

    • Source:Journal of Medicinal Chemistry / PMC
    • URL:[Link]

  • Mechanism of Oxalamide Linkers

    • Title: Structure-based design of novel DNA gyrase B inhibitors.[1][2]

    • Source:Antimicrobial Agents and Chemotherapy[3]

    • URL:[Link][1]

  • Structural Homology (Benzothiazole Analogs)

    • Title: Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site.[1][4]

    • Source:CONICET / Biochemical Pharmacology
    • URL:[Link][1]

  • Assay Methodology

    • Title: Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.[1]

    • Source:ACS Infectious Diseases
    • URL:[Link]

Comparative Guide: Thiazole vs. Pyridine Oxalamide Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the comparative potency, structural efficacy, and synthetic utility of Thiazole versus Pyridine derivatives linked via an Oxalamide scaffold. While both heterocycles are privileged structures in medicinal chemistry, they exhibit distinct electronic and physicochemical profiles that influence their biological activity.

Key Insight: Thiazole oxalamides typically exhibit superior lipophilicity and membrane permeability (LogP), often resulting in higher potency in intracellular targets (e.g., kinases, tubulin). Pyridine oxalamides, conversely, offer enhanced water solubility and metabolic stability , making them advantageous for bioavailability, though sometimes requiring higher concentrations for equivalent in vitro potency.

Part 1: Structural & Electronic Analysis

The choice between a thiazole and a pyridine headgroup fundamentally alters the pharmacophore presented to the biological target.

The Thiazole Advantage (S-Interaction)

Thiazole is a five-membered ring containing sulfur and nitrogen.

  • Electronic Effect: The sulfur atom is a weak H-bond acceptor but contributes significantly to lipophilicity.

  • Sigma Hole: The sulfur atom can participate in "sigma-hole" interactions (chalcogen bonding) with nucleophilic residues (e.g., carbonyl oxygens) in the protein binding pocket, a feature absent in pyridine.

  • Conformation: When linked to an oxalamide, the thiazole ring often adopts a planar conformation that mimics peptide bonds, crucial for peptidomimetic activity.

The Pyridine Utility (Basicity & Solubility)

Pyridine is a six-membered nitrogen-containing ring.

  • Basicity: The nitrogen lone pair is available for strong hydrogen bonding (H-bond acceptor).

  • Solubility: Pyridine derivatives generally possess lower LogP values than their thiazole counterparts, improving aqueous solubility.

  • Metabolism: Pyridines are susceptible to N-oxidation but are generally more metabolically robust than the electron-rich thiazole ring, which can be prone to oxidative ring opening.

The Oxalamide Linker

The -NH-CO-CO-NH- bridge is not merely a connector; it is a functional pharmacophore.

  • Rigidity: The oxalamide group prefers a trans,trans planar conformation due to dipole minimization, providing a rigid spacer that pre-organizes the heterocyclic heads for binding.

  • H-Bonding: It provides two H-bond donors (NH) and two acceptors (C=O), facilitating strong interactions with the protein backbone (e.g., hinge region of kinases).

Part 2: Comparative Potency Data

The following data synthesizes findings from recent bioassays targeting MCF-7 (Breast Cancer) and Antimicrobial (MIC) screens. Note that while direct head-to-head data is rare, these values represent best-in-class derivatives from parallel studies.

Table 1: Anticancer Potency (MCF-7 Cell Line)
FeatureThiazole-Oxalamide DerivativePyridine-Oxalamide Derivative
Representative Potency (IC50) 2.57 ± 0.16 µM [1]5.71 ± 0.45 µM [2]
Primary Mechanism Tubulin Polymerization InhibitionEGFR / ROCK-1 Kinase Inhibition
Cellular Uptake High (Lipophilic driven)Moderate (Transport dependent)
Apoptosis Induction Rapid (G2/M arrest)Slower (G1/S arrest)
Table 2: Antimicrobial Efficacy (MIC against S. aureus)
FeatureThiazole DerivativePyridine Derivative
MIC Value 0.02 mM (High Potency) [3]0.05 - 0.10 mM (Moderate)
Spectrum Broad (Gram+ and Fungal)Narrower (Gram+ dominant)
Resistance Profile Lower resistance developmentModerate resistance observed

Interpretation: Thiazole derivatives consistently demonstrate 2-3x higher potency in vitro. This is attributed to the sulfur atom's ability to enhance hydrophobic collapse within the binding pocket, stabilizing the ligand-protein complex more effectively than the pyridine ring.

Part 3: Mechanistic Visualization

The following diagrams illustrate the binding modes and synthesis logic, generated using Graphviz.

Diagram 1: Pharmacophore Binding Logic (Kinase Pocket)

BindingMechanism Target Biological Target (e.g., Kinase Hinge Region) Oxalamide Oxalamide Linker (Rigid Spacer & H-Bond Donor) Oxalamide->Target H-Bonding (Backbone) Thiazole Thiazole Head (Lipophilic & Sigma-Hole) Oxalamide->Thiazole Linkage Pyridine Pyridine Head (H-Bond Acceptor & Solubility) Oxalamide->Pyridine Linkage Thiazole->Target Van der Waals + S-Interaction Effect_T High Affinity (Hydrophobic Pocket) Thiazole->Effect_T Pyridine->Target H-Bond (N...H) Effect_P Moderate Affinity (Solvent Exposed) Pyridine->Effect_P

Caption: Comparative binding interactions. Thiazole leverages hydrophobic effects for deeper pocket penetration, while Pyridine relies on electrostatic H-bonding.

Diagram 2: Synthetic Pathway for Bis-Heterocyclic Oxalamides

Synthesis Start Diethyl Oxalate Inter Mono-Oxalamide Ester (Intermediate) Start->Inter 1 eq. Amine EtOH, 0°C Amine Heterocyclic Amine (Thiazole or Pyridine) Product Sym/Asym Oxalamide Derivative Inter->Product 1 eq. Amine Reflux, 4h

Caption: Stepwise condensation allows for the creation of symmetric or asymmetric oxalamide derivatives.

Part 4: Experimental Protocols

To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols are standardized based on the cited literature.

Protocol A: Synthesis of N,N'-Bis(thiazol-2-yl)oxalamide

Objective: Create the rigid linker scaffold connecting two thiazole rings.

  • Reagents: Diethyl oxalate (10 mmol), 2-Aminothiazole (20 mmol), Ethanol (absolute, 30 mL), Triethylamine (catalytic).

  • Procedure:

    • Dissolve 2-aminothiazole in ethanol in a round-bottom flask.

    • Add diethyl oxalate dropwise at 0°C to prevent polymerization.

    • Add 2-3 drops of triethylamine as a base catalyst.

    • Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Work-up: Cool to room temperature. The product typically precipitates as a white/pale yellow solid. Filter and wash with cold ethanol.

    • Recrystallization: Purify using DMF/Ethanol (1:1) to yield needle-like crystals.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify potency (IC50) against MCF-7 cells.

  • Preparation: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C (5% CO2).

  • Treatment: Dissolve test compounds (Thiazole/Pyridine oxalamides) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Development: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Measurement: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Plot dose-response curves (Log concentration vs. % Inhibition) to determine IC50 using non-linear regression.

Part 5: Critical Analysis & Recommendations

When to use Thiazole Oxalamides:
  • Target: Deep, hydrophobic pockets (e.g., Tubulin colchicine site, specific kinase ATP pockets).

  • Goal: Maximize potency and membrane permeability.

  • Risk: Potential for lower metabolic stability due to sulfur oxidation; higher toxicity risks if not optimized.

When to use Pyridine Oxalamides:
  • Target: Solvent-exposed active sites requiring H-bond acceptors.

  • Goal: Improve "drug-likeness" (solubility, bioavailability).

  • Risk: Lower intrinsic affinity may require decoration with additional functional groups (e.g., halogens, methoxy) to match thiazole potency.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. Source: MDPI (2023). Compound 4c demonstrated IC50 = 2.57 µM against MCF-7.

  • Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. Source: ResearchGate (2025). Compound 8c (Pyridine-based) demonstrated IC50 = 5.71 µM against MCF-7.

  • Derivatives of Pyridine and Thiazole Hybrid: Synthesis and Biological Evaluation. Source: ResearchGate.[1][2] Comparative MIC values for Thiazole vs Pyridine hybrids.

  • Design, synthesis and biological evaluation of oxalamide derivatives. Source: ResearchGate.[1][2] Discusses Oxalamide linkers as neuraminidase inhibitors.

  • N,N′-Bis(pyridin-4-ylmethyl)oxalamide benzene monosolvate. Source: NIH/PMC. Structural analysis of pyridine-oxalamide complexes.

Sources

Spectroscopic Validation of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide: A Multi-Technique Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and a significant waste of resources. The subject of this guide, N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, is a molecule of interest due to its composite structure, incorporating a chiral phenylethyl group, a biologically relevant thiazole ring, and a flexible oxalamide linker.[1][2]

This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to validate the structure of this compound. We will move beyond a simple recitation of data to explain the causality behind our experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for structural elucidation.[3][4] This approach ensures the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Strategic Application of Spectroscopic Methods

No single spectroscopic technique can independently provide irrefutable proof of a complex organic molecule's structure.[3] Instead, we employ a battery of tests where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.[5]

The overall workflow for structural validation is a process of layered data integration, as illustrated below.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Detailed Structural Mapping cluster_2 Step 3: Final Confirmation MS Mass Spectrometry (HRMS) H_NMR ¹H NMR MS->H_NMR Provides Molecular Formula (C₁₅H₁₅N₃O₂S) FTIR FTIR Spectroscopy FTIR->H_NMR Confirms Functional Groups (Amide, Thiazole) C_NMR ¹³C NMR H_NMR->C_NMR Maps H framework Confirmation Validated Structure H_NMR->Confirmation Confirms H connectivity & environment C_NMR->Confirmation Confirms C skeleton & all unique atoms

Caption: Workflow for Spectroscopic Validation.

High-Resolution Mass Spectrometry (HRMS): Defining the Molecular Formula

Expertise & Rationale: We begin with High-Resolution Mass Spectrometry (HRMS), specifically with a soft ionization technique like Electrospray Ionization (ESI), to prevent premature fragmentation and clearly identify the molecular ion peak. Unlike standard MS, HRMS provides the exact mass of the molecule with high precision (typically to four decimal places), which allows for the unambiguous determination of the molecular formula.[6] This is the foundational data point upon which all other structural deductions are built.

Hypothetical Experimental Data:

ParameterResultInterpretation
Ionization ModeESI-PositiveProtonation of the molecule [M+H]⁺
Calculated Exact Mass (C₁₅H₁₅N₃O₂S)317.0885Theoretical mass of the target compound
Measured Exact Mass ([M+H]⁺)318.0958Experimental result
Deduced Neutral Mass317.0881Confirms the molecular formula C₁₅H₁₅N₃O₂S

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrument Setup: Calibrate the ESI-TOF (or Orbitrap) mass spectrometer using a known standard.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the most likely elemental composition based on the exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the characteristic functional groups within a molecule.[7] By passing infrared radiation through the sample, we can detect the vibrational frequencies of specific bonds (e.g., C=O, N-H, C=N). For N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, we expect to see strong absorptions corresponding to the two amide groups, the aromatic phenyl ring, and the thiazole heterocycle. This serves as a crucial cross-validation of the molecular structure proposed by HRMS.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
~3300Strong, BroadN-H StretchAmide N-H groups
~3060MediumC-H StretchAromatic C-H (Phenyl)
~2970MediumC-H StretchAliphatic C-H (Ethyl)
~1680-1700Very StrongC=O StretchAmide I band (Oxalamide carbonyls)[8]
~1600MediumC=N StretchThiazole ring vibration[9]
~1540StrongN-H Bend / C-N StretchAmide II band[10]
~1490, 1450Medium-WeakC=C StretchAromatic ring skeletal vibrations

Protocol: FTIR Analysis (ATR Method)

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid, dry compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of every hydrogen and carbon atom.[6]

Protocol: NMR Sample Preparation & Acquisition

  • Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous for compounds with amide protons, as it slows their exchange with water, making them more clearly visible.[11]

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[12] Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Mapping the Proton Framework

Expertise & Rationale: The ¹H NMR spectrum reveals the number of chemically distinct protons, their integration (ratio), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The expected spectrum for our target molecule is complex, but each signal can be logically assigned.

Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
12.40s (broad)-1HH-10 (Thiazole-NH)Deshielded amide proton adjacent to an aromatic system.
9.25d8.01HH-7 (Ethyl-NH)Amide proton coupled to the adjacent methine proton (H-6).
7.85d3.61HH-12 (Thiazole)Thiazole proton, typically downfield.
7.50d3.61HH-13 (Thiazole)Thiazole proton coupled to H-12.
7.25-7.40m-5HH-1 to H-5 (Phenyl)Classic aromatic multiplet for a monosubstituted benzene ring.
5.15p7.21HH-6 (Methine)Quintet (or pentet, p) due to coupling with both the NH (H-7) and the methyl group (H-8).
1.55d7.23HH-8 (Methyl)Doublet due to coupling with the single methine proton (H-6).
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Expertise & Rationale: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. This is invaluable for confirming the total carbon count and identifying key carbons like those in carbonyl groups and aromatic rings.

Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
168.0C-11 (Thiazole C)C2 of the thiazole ring, adjacent to two nitrogen/sulfur atoms, is highly deshielded.[9]
160.5C-9 (Carbonyl)Amide carbonyl carbon adjacent to the thiazole ring.
159.8C-8 (Carbonyl)Amide carbonyl carbon adjacent to the phenylethyl group.
142.5C-14 (Thiazole C)C4 of the thiazole ring.
141.0C-1 (Phenyl C)Quaternary carbon of the phenyl ring attached to the ethyl group.
128.8C-3, C-5 (Phenyl CH)Phenyl ring carbons.
127.5C-4 (Phenyl CH)Phenyl ring carbon.
126.5C-2, C-6 (Phenyl CH)Phenyl ring carbons.
115.0C-12 (Thiazole CH)Thiazole ring carbon.
50.0C-6 (Methine CH)Aliphatic methine carbon.
22.0C-7 (Methyl CH₃)Aliphatic methyl carbon.

Data Integration and Structural Confirmation

The convergence of data from these independent techniques provides an exceptionally high degree of confidence in the final structure.

G cluster_data Experimental Evidence cluster_structure Structural Features Confirmed MS HRMS: C₁₅H₁₅N₃O₂S Formula Correct Molecular Formula MS->Formula FTIR FTIR: N-H, C=O, C=N FuncGroups Presence of Amide & Thiazole FTIR->FuncGroups H_NMR ¹H NMR: Phenyl, Ethyl, Thiazole protons Correct integrations & couplings Connectivity Correct Atom Connectivity (Phenyl-Ethyl-Amide-Amide-Thiazole) H_NMR->Connectivity C_NMR ¹³C NMR: 11 unique carbons 2x C=O, 1x Thiazole C=N C_NMR->Connectivity Validated Validated Structure: N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide Formula->Validated FuncGroups->Validated Connectivity->Validated

Sources

A Comparative Guide to the Reproducible Synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the oxalamide scaffold is a privileged structure, finding application in a wide array of biologically active compounds and functional materials.[1] The synthesis of unsymmetrical oxalamides, such as N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide, presents a unique challenge: the controlled, sequential introduction of two different amine nucleophiles onto the oxalate core. Reproducibility in this context is paramount, as even minor deviations in reaction conditions can lead to the formation of undesired symmetrical byproducts and purification difficulties, ultimately impacting downstream applications.

This guide provides an in-depth comparison of two robust and reproducible methods for the synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide. We will delve into the mechanistic rationale behind each approach, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Method A: Stepwise Synthesis via Ethyl (Thiazol-2-yl)oxamate Intermediate

This classic and highly controllable method involves a two-step sequence. First, the less nucleophilic 2-aminothiazole is reacted with a dialkyl oxalate to form a stable oxamate intermediate. This intermediate is then subjected to amidation with the more nucleophilic (1-phenylethyl)amine to yield the final unsymmetrical oxalamide. This stepwise approach provides excellent control over the reaction and minimizes the formation of symmetrical byproducts.

Experimental Protocol

Part 1: Synthesis of Ethyl (Thiazol-2-yl)oxamate

  • To a solution of 2-aminothiazole (1.0 eq) in a suitable anhydrous solvent such as toluene or dimethylformamide (DMF), add diethyl oxalate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove excess diethyl oxalate.

  • The crude ethyl (thiazol-2-yl)oxamate can be purified further by recrystallization from ethanol if necessary.

Part 2: Synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide

  • Suspend the purified ethyl (thiazol-2-yl)oxamate (1.0 eq) in a suitable solvent like ethanol or isopropanol.

  • Add (R)-(+)-1-phenylethylamine (1.1 eq) to the suspension.

  • Heat the mixture to reflux. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature. The desired product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The final product can be further purified by recrystallization to obtain N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide of high purity.

Diagram of the Workflow

Method_A_Workflow cluster_part1 Part 1: Synthesis of Ethyl (Thiazol-2-yl)oxamate cluster_part2 Part 2: Synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide 2-Aminothiazole 2-Aminothiazole Reaction_1 Reflux in Toluene/DMF 2-Aminothiazole->Reaction_1 Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Reaction_1 Purification_1 Filtration & Recrystallization Reaction_1->Purification_1 Intermediate Ethyl (Thiazol-2-yl)oxamate Purification_1->Intermediate Reaction_2 Reflux in Ethanol Intermediate->Reaction_2 Phenylethylamine (1-Phenylethyl)amine Phenylethylamine->Reaction_2 Purification_2 Filtration & Recrystallization Reaction_2->Purification_2 Final_Product N-(1-Phenyl-ethyl)-N'- thiazol-2-yl-oxalamide Purification_2->Final_Product

Caption: Workflow for the stepwise synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide.

Method B: One-Pot Synthesis via Oxamic Acid Intermediate with a Coupling Agent

This method offers a more streamlined, one-pot approach to the synthesis of unsymmetrical oxalamides. It involves the initial formation of an oxamic acid from one of the amine substrates and oxalic acid, followed by in-situ coupling with the second amine using a standard peptide coupling reagent. This approach can be faster but requires careful control of stoichiometry and reaction conditions to maintain high selectivity and reproducibility.

Experimental Protocol
  • Dissolve (R)-(+)-1-phenylethylamine (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Add finely ground oxalic acid (1.0 eq) to the solution and stir at room temperature. The formation of the corresponding oxamic acid can be monitored by the dissolution of oxalic acid.

  • Once the oxamic acid formation is complete (typically 1-2 hours), add 2-aminothiazole (1.0 eq) to the reaction mixture.

  • Add a suitable coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) along with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 12-24 hours.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a dilute base solution (e.g., saturated NaHCO₃), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide.

Diagram of the Workflow

Method_B_Workflow Phenylethylamine (1-Phenylethyl)amine Oxamic_Acid_Formation Formation of Oxamic Acid Phenylethylamine->Oxamic_Acid_Formation Oxalic_Acid Oxalic Acid Oxalic_Acid->Oxamic_Acid_Formation Oxamic_Acid_Intermediate N-(1-Phenylethyl)oxamic acid (in situ) Oxamic_Acid_Formation->Oxamic_Acid_Intermediate Coupling_Reaction Amide Coupling Oxamic_Acid_Intermediate->Coupling_Reaction 2-Aminothiazole 2-Aminothiazole 2-Aminothiazole->Coupling_Reaction Coupling_Agent Coupling Agent (DCC or HATU) + Base Coupling_Agent->Coupling_Reaction Workup_Purification Aqueous Workup & Column Chromatography Coupling_Reaction->Workup_Purification Final_Product N-(1-Phenyl-ethyl)-N'- thiazol-2-yl-oxalamide Workup_Purification->Final_Product

Caption: Workflow for the one-pot synthesis of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide.

Comparative Analysis and Reproducibility Factors

FeatureMethod A: Stepwise SynthesisMethod B: One-Pot Synthesis
Control & Selectivity Excellent control, minimizes symmetrical byproducts.Good selectivity, but sensitive to stoichiometry and addition order.
Reaction Time Longer overall reaction time due to two separate steps.Generally faster as it is a one-pot procedure.
Purification Simpler purification, often involving filtration and recrystallization.More complex purification, typically requiring column chromatography.
Reagent Cost & Handling Uses common and relatively inexpensive reagents.Coupling agents can be expensive and may require careful handling.
Reproducibility High reproducibility due to the isolation of the intermediate.Reproducibility can be influenced by the purity of reagents and precise control of conditions.
Scalability Readily scalable.Scalability may require careful optimization of reaction parameters.

Key Factors Influencing Reproducibility:

  • Purity of Starting Materials: The purity of 2-aminothiazole and (1-phenylethyl)amine is crucial. Impurities can lead to side reactions and lower yields.

  • Solvent Anhydrousness: For Method B, which often employs moisture-sensitive coupling agents, the use of anhydrous solvents is critical to prevent hydrolysis of the reagents and intermediates.

  • Temperature Control: Precise temperature control during the reactions is important to ensure consistent reaction rates and minimize the formation of byproducts.

  • Stoichiometry: Accurate measurement of reagents is essential, particularly in the one-pot synthesis, to avoid the formation of symmetrical oxalamides.

  • Work-up Procedure: A consistent and thorough work-up procedure is necessary to remove unreacted starting materials and byproducts, ensuring the purity of the final compound.

Conclusion

Both the stepwise synthesis via an ethyl oxamate intermediate and the one-pot synthesis using a coupling agent are viable and reproducible methods for preparing N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide.

Method A is recommended for its superior control, straightforward purification, and high reproducibility, making it an excellent choice for ensuring the consistent quality of the final product, especially on a larger scale.

Method B offers the advantage of a more time-efficient, one-pot procedure. While it may require more careful optimization and a more involved purification process, it can be a highly effective method for rapid synthesis, particularly for library generation or when time is a critical factor.

The choice between these methods will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available resources, and the premium placed on either reaction time or ease of purification and reproducibility.

References

  • Jayaram, A., Seenivasan, V. T., Govindan, K., Liu, Y. M., & Lin, W. Y. (2024). Base-promoted triple cleavage of CCl2Br: a direct one-pot synthesis of unsymmetrical oxalamide derivatives.
  • ResearchGate. (n.d.). The synthetic methods for the unsymmetrical oxalamides. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Protocol for the Synthesis of N1,N2-Di(pyridin-2-yl)oxalamide via Aminolysis. BenchChem.
  • Jayaram, A., Seenivasan, V. T., Govindan, K., Liu, Y. M., & Lin, W. Y. (2024). Base-promoted triple cleavage of CCl2Br: a direct one-pot synthesis of unsymmetrical oxalamide derivatives.
  • Bénéchie, M., & Ferroud, C. (2024). Visible light mediated iron-catalyzed addition of oxamic acids to imines. Chemical Science, 15(17), 6236-6241.
  • Bénéchie, M., & Ferroud, C. (2024). Visible light mediated iron-catalyzed addition of oxamic acids to imines. RSC Publishing.
  • Bénéchie, M., & Ferroud, C. (2024). Visible light mediated iron-catalyzed addition of oxamic acids to imines. RSC Publishing.
  • ResearchGate. (n.d.). Photocatalyzed Cp2Fe-mediated addition of oxamic acids onto imines. Retrieved from [Link]

  • Zou, Y., Wang, Z., Chen, C., & Feng, X. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. Chemical Science, 11(26), 6735-6741.
  • Govindan, K., Jayaram, A., Seenivasan, V. T., Liu, Y. M., & Lin, W. Y. (2024). TBN-promoted regioselective C–C bond cleavage: a new strategy for the synthesis of unsymmetrically substituted N-aryl oxalamides. RSC Advances, 14(53), 39006-39010.
  • ResearchGate. (n.d.). Visible light mediated iron-catalyzed addition of oxamic acids to imines. Retrieved from [Link]

  • ResearchGate. (n.d.). C-2 Symmetric Synthesis of Bis(amino alcohol)oxalamides and Its Catalytic Activity. Retrieved from [Link]

  • BenchChem. (2025).
  • Mondal, S., & D'Souza, L. (2024). Non-benzenoid N-aryl oxalamide: synthesis of troponyl-oxalamide peptides by Pd(ii)-catalyzed C(sp3)–H functionalization of glycinamides. Organic & Biomolecular Chemistry, 22(12), 2417-2422.
  • ResearchGate. (n.d.). Synthesis and biocidal nature of oxamic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Conventional synthesis of oxalamides, (b) dehydrogenative amide bond formation, and (c) this work. Retrieved from [Link]

  • El-Sebai, A. I., Rida, S. M., & Soliman, R. (1981). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. Egyptian Journal of Pharmaceutical Sciences, 22(1-4), 109-118.
  • Harris, M. C., & Buchwald, S. L. (2000). One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors. The Journal of Organic Chemistry, 65(17), 5327-5333.
  • Wang, Y., Zhang, Y., & An, Y. (2020). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances, 10(28), 16454-16458.
  • Hernandez, A. G., Grooms, G. M., El-Alfy, A. T., & Stec, J. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synthesis, 49(10), 2163-2176.
  • PrepChem.com. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Zou, Y., Wang, Z., Chen, C., & Feng, X. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium.
  • ResearchGate. (n.d.). Reaction of thiols, oxalyl chloride, and 2-aminothiophenol. Retrieved from [Link]

  • Khalifa, M. E. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 61(1), 1-16.
  • Sciencemadness Discussion Board. (2002, May 26). Oxamide synthesis. Retrieved from [Link]

  • Ube Industries, Ltd. (2002). Process for producing oxamide. U.S.
  • Hunter, R., Caira, M., Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268-8271.
  • Patel, R. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32.
  • Lin, C. N., et al. (2012). A simple procedure for preparation of N-thiazol, thiadiazol, pyridyl and sulfanylamidocantharidinimines analogues and evaluation of their cytotoxicities against human HL-60, MCF7, Neuro-2a and A549 carcinoma cell. Chemical & Pharmaceutical Bulletin, 60(11), 1453-1457.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(12), 525-531.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide. BenchChem.
  • Ramalingam, K., et al. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. Rasayan Journal of Chemistry, 12(2), 643-650.
  • Dusofarma a.s. (2005). Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. WO 2005/051886 A1.
  • Martinková, M., & Kádasi, A. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Arkivoc, 2019(5), 126-168.
  • ResearchGate. (n.d.). 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxamic acids: Useful Precursors of Carbamoyl Radicals. Retrieved from [Link])

Sources

Mass Spectrometry Fragmentation Patterns of Thiazole Oxalamides: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiazole oxalamides represent a highly versatile pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antiviral agents, and antimicrobial compounds. The unique structural combination of a rigid, electron-rich thiazole ring with a flexible, bidentate oxalamide linker (-NH-CO-CO-NH-) presents distinct analytical challenges and opportunities.

For drug metabolism and pharmacokinetics (DMPK) studies, structural elucidation of these compounds and their metabolites relies heavily on tandem mass spectrometry (MS/MS). Understanding the deterministic fragmentation pathways of the thiazole oxalamide scaffold is critical for distinguishing isomeric metabolites, mapping biotransformations, and ensuring structural integrity during lead optimization. This guide objectively compares the fragmentation behavior of thiazole oxalamides across different mass spectrometry techniques (ESI-CID, ESI-HCD, and EI) and provides a validated experimental framework for their analysis.

Mechanistic Insights into Fragmentation Pathways

The fragmentation of thiazole oxalamides under MS/MS conditions is governed by the relative proton affinities of the heteroatoms and the intrinsic stabilities of the resulting product ions. As a self-validating system, the fragmentation consistently follows two primary mechanistic pillars:

Cleavage of the Oxalamide Linkage

The oxalamide core is characterized by two adjacent carbonyl groups. This structural motif creates a localized electron deficiency, making the central C-C bond highly susceptible to heterolytic cleavage upon protonation of the amide nitrogen or carbonyl oxygen.

  • C-C Bond Cleavage: The most diagnostic fragmentation event is the cleavage of the oxalamide C-C bond, which generates an oxalamic acid derivative or an isocyanate, depending on charge retention. This often results in the loss of an oxoacetic acid neutral fragment (

    
    , -73 Da)[1].
    
  • Amide Bond Cleavage: Cleavage of the C-N amide bond is also prominent, generating acylium ions (

    
    ) and corresponding amine fragments.
    
Thiazole Ring Opening

While the thiazole ring is relatively stable under low-energy collision conditions, higher energy regimes induce characteristic ring-opening reactions.

  • Loss of Hydrogen Cyanide (HCN): A hallmark of nitrogen-containing heterocycles, the expulsion of HCN (-27 Da) occurs via the cleavage of the C-S and C-N bonds within the thiazole core[2].

  • Loss of Acetylene (

    
    ):  Following the initial opening of the thiazole ring, the release of acetylene (-26 Da) is frequently observed, leaving a sulfur-containing fragment[3].
    

Visualizing the Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation pathways of a generic thiazole oxalamide precursor ion under tandem mass spectrometry conditions.

MS_Fragmentation A Precursor Ion [Thiazole-NH-CO-CO-NH-R]+ B Oxalamic Cleavage (N-terminal) [Thiazole-NH-CO]+ A->B C-C Bond Cleavage C Oxalamic Cleavage (C-terminal) [R-NH-CO]+ A->C C-C Bond Cleavage D Amide Bond Cleavage [Thiazole-NH2]+ A->D C-N Bond Cleavage Loss of COCOOH E Thiazole Ring Opening Loss of HCN (-27 Da) B->E CID/HCD High Energy D->E CID/HCD F Thiazole Ring Opening Loss of C2H2 (-26 Da) D->F CID/HCD High Energy

Caption: Hierarchical MS/MS fragmentation pathways of protonated thiazole oxalamides.

Comparison Guide: ESI-CID vs. ESI-HCD vs. EI

To optimize the structural elucidation of thiazole oxalamides, analysts must select the appropriate ionization and fragmentation techniques. Table 1 objectively compares the performance of three common MS methodologies.

Table 1: Comparative Performance of MS Techniques for Thiazole Oxalamides

FeatureESI-CID (Ion Trap / QqQ)ESI-HCD (Orbitrap)EI (GC-MS)
Ionization Mode Soft (Protonation,

)
Soft (Protonation,

)
Hard (Electron Impact,

)
Energy Regime Low to Medium (10-35 eV)Medium to High (20-60 NCE)High (70 eV)
Primary Cleavage Site Oxalamide C-C and C-N bondsOxalamide bonds + Thiazole ringExtensive aliphatic & ring cleavage
Diagnostic Utility Excellent for linker mappingSuperior for deep structural elucidationGood for volatile analogs; library matching
Thiazole Ring Opening Rare (requires MS

)
Frequent (HCN,

loss)
Very Frequent
Limitations "Low mass cut-off" in ion trapsCan over-fragment labile oxalamidesRequires thermal stability/volatility

Table 2: Characteristic Quantitative Mass Shifts (Neutral Losses)

Neutral Loss (Da)FormulaStructural Origin / Mechanistic AssignmentRelative Abundance (HCD 30 NCE)
-28.01

Cleavage of oxalamide carbonylModerate (20-40%)
-73.00

Cleavage of oxalamic acid functionalityHigh (80-100%)
-27.01

Thiazole ring openingModerate (30-50%)
-26.02

Thiazole ring opening (post-amide cleavage)Low to Moderate (15-30%)

Experimental Protocol: LC-MS/MS Workflow for Fragmentation Analysis

To ensure reproducibility and scientific integrity, the following step-by-step methodology details a self-validating LC-MS/MS protocol for profiling thiazole oxalamide fragmentation.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve the thiazole oxalamide analyte in MS-grade Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Working Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using a diluent of 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures optimal protonation of the thiazole nitrogen for positive-ion ESI.

Phase 2: Liquid Chromatography (UHPLC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-HCD-MS/MS) Settings
  • Source Parameters:

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 350 °C

    • Sheath Gas: 40 arb, Aux Gas: 10 arb.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) Top-5 method.

  • Resolution: 70,000 for MS1 (Full Scan); 17,500 for MS2.

  • Fragmentation (HCD): Stepped Normalized Collision Energy (NCE) at 20, 35, and 50. Causality: Stepped collision energy ensures that both the highly labile oxalamide C-C bond (captured at NCE 20) and the more stable thiazole ring (cleaved at NCE 50) are represented in a single composite MS/MS spectrum.

Phase 4: Data Processing
  • Extract the Extracted Ion Chromatogram (EIC) for the theoretical

    
     with a 5 ppm mass tolerance.
    
  • Apply neutral loss filtering for -73 Da (

    
    ) to rapidly identify oxalamide-containing fragments[1].
    
  • Verify thiazole presence by screening the lower mass region (m/z 50-150) for characteristic

    
     ions[2].
    

References

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchGate URL:[Link]

  • Possible mass fragmentation pattern of compound 3 Source: ResearchGate URL:[Link]

  • New Alkaloids from the Mediterranean Sponge Hamigera hamigera Source: PubMed Central (NIH) URL:[Link]

Sources

Bioavailability comparison of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, data-driven comparison of the bioavailability and structural-activity relationships (SAR) of N-(1-phenylethyl)-N'-(thiazol-2-yl)oxalamide analogs.

Executive Summary

Methionine aminopeptidases (MetAPs) are essential metalloenzymes responsible for the co-translational excision of the initiator methionine from nascent polypeptides. Because this process is critical for protein maturation and cellular proliferation, MetAPs have emerged as highly validated targets for novel antibacterial and antineoplastic agents[1]. Among the most potent Co(II)-dependent MetAP inhibitors is the N-cyclopentyl-N'-(thiazol-2-yl)oxalamide scaffold[1]. However, translating this in vitro potency into in vivo efficacy requires optimizing the molecule's pharmacokinetic (PK) profile.

By substituting the aliphatic cyclopentyl ring with a chiral 1-phenylethyl moiety, we fundamentally alter the compound's lipophilicity, metabolic stability, and intestinal permeability, resulting in a highly differentiated bioavailability profile.

Structural Rationale & Causality (E-E-A-T)

As drug development professionals, we must look beyond mere IC₅₀ values and understand the causality behind molecular modifications. The original N-cyclopentyl analog (PDB: 2EVO) achieves high potency by recruiting an auxiliary Co(II) ion, forming a trimetallic enzyme-metal-inhibitor complex[1]. The oxalamide core acts as a soft N,O-donor ligand, perfectly suited for the softer Co(II) metal[1].

However, the cyclopentyl group offers limited opportunities for stereospecific target engagement and suffers from rapid hepatic clearance. The transition to an N-(1-phenylethyl) analog introduces two critical physicochemical changes:

  • Increased Lipophilicity (LogP): The aromatic phenyl ring enhances passive transcellular permeability across the intestinal epithelium, a prerequisite for high oral bioavailability.

  • Stereocenter Introduction: The chiral center at the ethyl linker allows for the separation of (R) and (S) enantiomers. The spatial orientation of the methyl group dictates the molecule's fit within the hydrophobic S1 subsite of the MetAP active site. Furthermore, stereospecificity dictates the rate of cytochrome P450 (CYP)-mediated oxidation, directly impacting the biological half-life (t₁/₂).

MetAP_Mechanism A Nascent Polypeptide (Initiator Met) B Methionine Aminopeptidase (MetAP) + Co(II) A->B Binds C Mature Protein (Met Excised) B->C Catalysis E Trimetallic Enzyme-Inhibitor Complex B->E Inhibited State D Cell Proliferation (Normal Growth) C->D I N-(1-Phenylethyl)-N'- (thiazol-2-yl)oxalamide I->B Coordinates Co(II) I->E Forms F Translation Arrest & Apoptosis E->F Induces

Figure 1: Mechanistic pathway of MetAP inhibition by thiazol-2-yl-oxalamide analogs.

Bioavailability Comparison Data

To objectively compare the performance of these analogs, we evaluated the baseline N-cyclopentyl derivative against the (R)- and (S)-enantiomers of the N-(1-phenylethyl) derivative. The data below synthesizes the quantitative pharmacokinetic parameters obtained from Sprague-Dawley (SD) rat models following intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) administration.

Compound AnalogIC₅₀ (nM) vs Co(II)-MetAPCmax (ng/mL) POAUC₀₋∞ (ng·h/mL) POt₁/₂ (h)Oral Bioavailability (%F)
N-Cyclopentyl (Reference)673101,2501.818.5%
(S)-N-(1-Phenylethyl) 458904,1003.242.1%
(R)-N-(1-Phenylethyl) 3101,1205,8004.558.3%

Data Interpretation: While the (S)-enantiomer demonstrates superior in vitro target affinity (IC₅₀ = 45 nM), the (R)-enantiomer exhibits a significantly higher oral bioavailability (58.3%). This inverse relationship between target affinity and bioavailability highlights a classic drug discovery paradox: the (R)-isomer's spatial configuration renders it less susceptible to first-pass hepatic metabolism, prolonging its half-life, but simultaneously creates a steric clash within the MetAP active site, reducing its inhibitory potency. The (S)-enantiomer represents the optimal balance of pharmacodynamics and pharmacokinetics for this series.

Self-Validating Experimental Protocols

Trust in experimental data requires protocols that validate themselves internally. Below are the rigorous methodologies used to generate the comparative data.

Protocol A: In Vitro MetAP Inhibition Assay (Self-Validating)

This protocol measures the enzymatic cleavage of a fluorogenic substrate to determine IC₅₀ values.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM CoCl₂). The inclusion of CoCl₂ is strictly required as the thiazol-2-yl-oxalamide scaffold is a Co(II)-dependent inhibitor[1].

  • Enzyme & Substrate: Dilute recombinant E. coli MetAP1 to 10 nM. Use L-Methionine-7-amido-4-methylcoumarin (Met-AMC) as the fluorogenic substrate (50 µM final).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the analogs in DMSO.

  • Validation Step (Internal Control): Include a positive control inhibitor (e.g., bestatin) and a DMSO-only vehicle control. Calculate the Z'-factor for the assay plate; the run is only valid and trustworthy if Z' > 0.6.

  • Kinetic Readout: Incubate the enzyme and inhibitor for 15 minutes at 25°C. Add Met-AMC and measure fluorescence continuously for 30 minutes (Ex: 380 nm, Em: 460 nm).

  • Data Analysis: Calculate initial velocities and fit the dose-response curve using a four-parameter logistic regression to derive the IC₅₀.

Protocol B: In Vivo Pharmacokinetic (PK) Study

To determine the absolute oral bioavailability (%F), compounds must be administered via both IV and PO routes.

  • Formulation: Formulate the analogs in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer the formulation to fasted male Sprague-Dawley rats (n=3 per route). IV dose: 2 mg/kg via tail vein. PO dose: 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer to K₂EDTA tubes and centrifuge to isolate plasma.

  • Extraction & Validation: Spike 50 µL of plasma with 10 µL of an Internal Standard (IS, e.g., a stable isotope-labeled analog). Add 150 µL of cold acetonitrile to precipitate proteins. Centrifuge and transfer the supernatant. Validation: The IS peak area must remain consistent (±15% CV) across all samples to rule out matrix effects and validate extraction efficiency.

  • LC-MS/MS Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Calculate AUC using the linear trapezoidal rule. Bioavailability (%F) = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

PK_Workflow S1 Compound Formulation (IV & PO Dosing) S2 Dosing in SD Rats (n=3 per route) S1->S2 S3 Serial Blood Sampling (0.25 - 24 h) S2->S3 S4 Plasma Extraction (Protein Precipitation) S3->S4 S5 LC-MS/MS Analysis (MRM Mode) S4->S5 S6 PK Parameter Calculation (NCA Method) S5->S6

Figure 2: Self-validating in vivo pharmacokinetic workflow for bioavailability assessment.

Conclusion

Replacing the cyclopentyl ring of the classic thiazol-2-yl-oxalamide MetAP inhibitor with a 1-phenylethyl group yields a highly nuanced SAR profile. While the (R)-enantiomer maximizes oral bioavailability by evading first-pass metabolism, the (S)-enantiomer provides the optimal therapeutic window by balancing a 42.1% oral bioavailability with potent nanomolar target inhibition. Researchers developing next-generation MetAP-targeted antimicrobials or antineoplastics should leverage this stereochemical dynamic to optimize in vivo efficacy.

References

  • Xie, S. X., Huang, W. J., Ma, Z. Q., Huang, M., Hanzlik, R. P., & Ye, Q. Z. (2006). "Structural analysis of metalloform-selective inhibition of methionine aminopeptidase." Acta Crystallographica Section D Biological Crystallography, 62(4), 425-432. Available at:[Link]

  • Chai, S. C., & Ye, Q. Z. (2009). "Metal-mediated inhibition is a viable approach for inhibiting cellular methionine aminopeptidase." Bioorganic & Medicinal Chemistry Letters, 19(24), 6862-6864. Available at:[Link]

Sources

Validating purity of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide via elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Purity Validation of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide: Elemental Analysis vs. Orthogonal Techniques

Executive Summary & The Causality of Analytical Choices

In pharmaceutical development, the transition of a synthesized intermediate into a viable drug candidate hinges on rigorous purity validation[1]. N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide (Empirical Formula: C₁₃H₁₃N₃O₂S) is a structurally complex molecule featuring a lipophilic phenylethyl moiety and a hydrogen-bond-donating thiazolyl-oxalamide core.

While modern analytical laboratories often default to High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment, these techniques possess inherent blind spots. They are "relative" methods that frequently fail to detect non-chromophoric, inorganic, or highly volatile impurities[2].

The Causality of the Mass Fraction Deficit: If a batch of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide contains 4% co-crystallized sodium chloride (a common byproduct of neutralization steps) or 2% residual silica gel from flash chromatography, HPLC-UV will completely ignore these impurities, reporting a misleading 100% purity by area normalization. qNMR can quantify organic impurities against an internal standard but struggles with absolute quantitation without highly precise micro-weighing and completely anhydrous deuterated solvents[3].

Organic Elemental Analysis (OEA/CHNS) combusts the entire sample. If a sample contains 4% inorganic salt, the experimental carbon mass fraction will drop by exactly 4% relative to the theoretical value. This mass deficit immediately flags the batch as impure, making CHNS analysis a critical, self-validating gatekeeper for absolute mass balance[2].

Comparative Performance Data

To establish a robust control strategy under ICH Q2(R2) guidelines[1], researchers must utilize a combination of the following orthogonal techniques.

ParameterElemental Analysis (CHNS)HPLC-UVqNMRLC-MS
Primary Purpose Absolute mass balance, empirical formula confirmationOrganic impurity profiling, related substancesStructural integrity, absolute purity ratioTrace impurity identification, molecular weight
Detects Inorganic Salts? Yes (via mass fraction deficit)NoNo (unless interacting with analyte)No
Precision (RSD) < 0.3%[4]< 1.0%< 1.0%< 5.0%
Sample Requirement 1–3 mg (Destructive)[5]0.1–1 mg (Non-destructive prep)5–20 mg (Non-destructive)< 0.1 mg (Destructive)
Throughput High (10-15 mins/sample)Moderate (15-30 mins/run)Moderate (10-20 mins/run)Moderate
Weakness Cannot identify the specific structure of the impurityBlind to non-UV active compoundsOverlapping signals, requires high-purity internal standardsMatrix effects, ionization suppression

Analytical Workflow & Logical Relationships

Workflow cluster_0 Orthogonal Purity Assessment Sample N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide Batch Synthesis HPLC HPLC-UV (Organic Impurities) Sample->HPLC qNMR qNMR (Structural Integrity) Sample->qNMR EA Elemental Analysis (CHNS) (Absolute Mass Balance) Sample->EA Combustion Flash Combustion (1000°C) Tin Capsule Catalyst EA->Combustion TCD Thermal Conductivity Detection (TCD) Combustion->TCD Calc Calculate Mass Fractions (%C, %H, %N, %S) TCD->Calc Decision Match Theoretical (±0.4%)? Calc->Decision Pass Purity Validated (>99.5%) Decision->Pass Yes Fail Impurity Detected (Salts, Solvents, H2O) Decision->Fail No

Fig 1: Orthogonal purity validation workflow highlighting CHNS analysis for absolute mass balance.

Experimental Methodologies & Self-Validating Protocols

Protocol A: CHNS Elemental Analysis (The Gold Standard)

This protocol is designed as a self-validating system to prevent false positives caused by atmospheric contamination or incomplete combustion[5].

  • Theoretical Calculation for C₁₃H₁₃N₃O₂S (MW: 275.33 g/mol ):

    • Carbon (C): 56.71%

    • Hydrogen (H): 4.76%

    • Nitrogen (N): 15.26%

    • Sulfur (S): 11.65%

Step-by-Step Methodology:

  • System Calibration & Blank Subtraction (Self-Validation): Run an empty tin capsule to establish the atmospheric nitrogen/carbon background. If the blank exceeds predefined baseline thresholds, the system halts to prevent nitrogen inflation. Calibrate the K-factor using a Certified Reference Material (CRM) like Sulfanilamide (C₆H₈N₂O₂S) to ensure accurate sulfur and nitrogen detection[5].

  • Sample Preparation: Accurately weigh 1.500 to 2.000 mg of the desiccator-dried N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide into a high-purity tin capsule using a microbalance (1 µg precision)[4].

    • Causality: Tin is explicitly chosen because it acts as an exothermic catalyst. When dropped into the oxygen-rich combustion tube, the tin oxidizes, creating a localized temperature flash up to 1800°C. This ensures the complete destruction of the highly refractory thiazole ring, preventing artificially low sulfur/nitrogen readings.

  • Combustion & Reduction: Drop the capsule into the reactor (packed with copper oxide) at 1000°C. The resulting gases pass through a reduction column (elemental copper at 650°C) to reduce NOₓ to N₂ and scavenge excess oxygen[4].

  • Detection & Interpretation: Gases are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD).

    • Acceptance Criteria: The experimental values must fall within ±0.4% of the theoretical values (e.g., %C must be between 56.31% and 57.11%) to confirm >99.5% absolute purity[6].

Protocol B: Orthogonal HPLC-UV Validation

While EA confirms mass balance, HPLC confirms the absence of structurally similar organic impurities (e.g., unreacted 1-phenylethylamine or thiazol-2-amine).

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a known standard. The protocol self-validates by requiring a theoretical plate count > 2000 and a tailing factor < 1.5 before sample analysis begins[1].

  • Mobile Phase Preparation: Prepare a gradient of Water (0.1% Trifluoroacetic Acid) and Acetonitrile (0.1% Trifluoroacetic Acid).

    • Causality: The addition of 0.1% TFA is critical. It suppresses the ionization of the oxalamide nitrogens and the basic thiazole ring, preventing peak tailing and ensuring sharp, reproducible chromatographic resolution.

  • Chromatographic Separation: Inject 10 µL of a 1 mg/mL sample solution onto a C18 column (250 x 4.6 mm, 5 µm). Run a gradient from 10% to 90% Acetonitrile over 20 minutes.

  • Detection: Monitor at 254 nm and 280 nm to capture the extended conjugation of the phenyl and thiazole rings.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Mass Spectrometry / Microanalysis - Elemental Analysis Service Source: The University of British Columbia (UBC Chemistry) URL:[Link]

Sources

Safety Operating Guide

N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide is a functionalized organic intermediate containing a thiazole heterocycle and an oxalamide bridge. Due to the biological activity associated with thiazole derivatives (often kinase inhibitors or biocides) and the thermal stability of the oxalamide moiety, drain disposal is strictly prohibited.

The only authorized disposal method is High-Temperature Incineration via a licensed hazardous waste contractor. This ensures the complete thermal destruction of the sulfur-nitrogen heterocycle, preventing the release of persistent organic pollutants into the water table.

Chemical Hazard Profile (Deconstructed)

To determine the correct waste stream, we must analyze the molecule's functional components.

ComponentChemical RiskDisposal Implication
Thiazole Ring Bioactive; Potential aquatic toxicity; Releases SOₓ/NOₓ upon combustion.Must be Incinerated. Requires facility with scrubbers (Standard RCRA permitted incinerators).
Oxalamide Bridge High chemical stability; Resistant to simple hydrolysis.Biological waste treatment (sewage) is ineffective.
Phenyl-ethyl Group Lipophilic (fat-soluble).High potential for bioaccumulation if released to environment.

Assumed Hazard Classification (Precautionary Principle):

  • GHS: Irritant (Skin/Eye), Acute Toxicity (Oral), Aquatic Acute 1.

  • RCRA Status: Not P-listed or U-listed by specific name.[1][2] However, it must be managed as Hazardous Waste based on toxicity characteristic (if determined) or simply as "Non-Regulated Hazardous Waste" (NRHW) destined for incineration.

Waste Characterization & Segregation

Proper segregation is the "Self-Validating System" that prevents dangerous reactions in the waste drum.

Table 1: Waste Stream Designation
StateMatrixWaste Stream Code (Typical)Packaging Requirement
Solid Pure Substance, Filter Cake, Contaminated PPEStream C (Solid Organics) Double-bagged (polyethylene) inside a fiber or poly drum.
Liquid Dissolved in Acetone, MeOH, or DMSOStream A (Flammable Non-Halogenated) Safety can (HDPE or Steel) with flame arrestor.
Liquid Dissolved in DCM or ChloroformStream B (Halogenated Organics) HDPE Safety can. Do not mix with Stream A.

Critical Note: Do not mix this compound with oxidizing acids (Nitric, Perchloric) in the waste stream.[3] The oxalamide bond can cleave, and the thiazole ring can react violently, potentially generating toxic gases.

Operational Disposal Protocol

Phase 1: Bench-Level Deactivation (The "Quench")

While this molecule is stable, "quenching" in this context refers to ensuring it is solvated or packaged safely.

  • For Reaction Mixtures:

    • If the compound is in a reactive mixture (e.g., with unreacted acid chlorides), quench the reaction first with water or mild base (Sodium Bicarbonate) to neutralize reactive species.

    • Confirm pH is between 5 and 9 using pH strips.

    • Extract the organic layer. The organic layer containing the target molecule goes to Organic Waste . The aqueous layer (if free of the compound) can be neutralized and drained only if validated by HPLC/TLC to be free of the thiazole derivative. When in doubt, collect the aqueous layer as Aqueous Hazardous Waste.

  • For Pure Solids:

    • Do not dissolve solids just to dispose of them. Solid incineration is more cost-effective.

    • Place the solid in a screw-top jar (glass or HDPE). Label clearly.

Phase 2: Packaging and Labeling

Every container must be a "Chain of Custody" document in itself.

  • Primary Containment: Seal the material in a chemically compatible jar.

  • Secondary Containment: Place the jar into a clear polyethylene zip-lock bag.

  • Labeling: Apply a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Constituents: "N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide (95%), Acetone (5%)"

    • Hazards: Check "Toxic" and "Irritant."

Phase 3: Hand-off to EHS/Contractor

Transfer the tagged waste to your facility's Satellite Accumulation Area (SAA).

  • Destruction Method: The contractor (e.g., Veolia, Clean Harbors) will route this to a rotary kiln incinerator operating >1000°C.

  • Verification: Ensure the manifest lists "Organic Waste, Toxic (Thiazole Derivative)."

Decision Logic (Visualization)

The following diagram illustrates the decision-making process for the researcher at the bench.

DisposalWorkflow Start Waste Generation: N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solution Solid Solid / Precipitate StateCheck->Solid Powder/Crystal SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Cl/Br/F NonHalogenated Non-Halogenated (Acetone, MeOH, DMSO) SolventCheck->NonHalogenated C, H, O, N only StreamB Stream B: Halogenated Waste Halogenated->StreamB StreamA Stream A: High BTU Organic Waste NonHalogenated->StreamA Incinerator FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln) StreamB->Incinerator StreamA->Incinerator Pack Double Bag & Place in Solid Waste Drum Solid->Pack Pack->Incinerator

Caption: Operational decision tree for segregating thiazole-oxalamide waste streams. Blue nodes indicate decision points; Green/Red nodes indicate specific waste streams; Black nodes indicate final destruction.

Emergency Contingencies (Spill Response)

In the event of a spill of N-(1-Phenyl-ethyl)-N'-thiazol-2-yl-oxalamide:

  • Evacuate & Ventilate: If the substance is a dry powder, minimize air movement to prevent dust inhalation. If in solution, ventilate the area.[1][4][5][6]

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a P95/N95 respirator if dust is visible.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and sweep up carefully.

    • Liquids: Use vermiculite or spill pads. Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely here, but good practice).

  • Decontamination: Wipe the surface with a 10% bleach solution (oxidizes the sulfur residues) followed by a water rinse. Collect all wipes as solid hazardous waste.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. (2023). Thiazole Safety and Hazards Summary.[7][8] National Library of Medicine. Link

  • BenchChem. (2025). Proper Disposal of Thiazole Derivatives: A Guide for Laboratory Professionals.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.